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  • Product: (5-Bromo-2-methylpyridin-3-yl)methanol
  • CAS: 1346541-53-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (5-Bromo-2-methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract (5-Bromo-2-methylpyridin-3-yl)methanol (CAS No. 1346541-53-4) is a substituted pyridine derivative of i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(5-Bromo-2-methylpyridin-3-yl)methanol (CAS No. 1346541-53-4) is a substituted pyridine derivative of increasing interest within synthetic and medicinal chemistry. As a functionalized heterocyclic compound, it serves as a valuable building block for the synthesis of more complex molecules, particularly in the landscape of drug discovery and materials science. The presence of a bromine atom, a methyl group, and a hydroxymethyl group on the pyridine core imparts a unique combination of reactivity and structural features. This guide provides a comprehensive overview of the core physicochemical properties of (5-Bromo-2-methylpyridin-3-yl)methanol, outlines detailed, field-proven experimental protocols for their determination, and discusses the scientific rationale behind these methodologies. Due to the limited availability of experimental data for this specific compound, this whitepaper also incorporates high-quality predicted data to offer a more complete profile, while clearly distinguishing between empirical and computational values.

Chemical Identity and Molecular Structure

(5-Bromo-2-methylpyridin-3-yl)methanol is a trifunctional pyridine derivative. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is substituted at the 2-position with a methyl group, at the 3-position with a hydroxymethyl group, and at the 5-position with a bromine atom.

The structural arrangement of these substituents is crucial for the molecule's reactivity and interactions. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom influences the electron density of the aromatic ring, while the hydroxymethyl group provides a primary site for further chemical modification, such as esterification or etherification. The methyl group can also influence the steric and electronic properties of the molecule.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name (5-Bromo-2-methylpyridin-3-yl)methanol
CAS Number 1346541-53-4[1][2]
Molecular Formula C₇H₈BrNO[1][2]
Molecular Weight 202.05 g/mol [1][2]
Canonical SMILES CC1=C(C=C(N=C1)Br)CO
InChI Key NFWUELSONPCFNR-UHFFFAOYSA-N[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing aspects from reaction conditions to bioavailability in drug candidates.

Physical State and Appearance

While specific experimental data is not widely published, based on related pyridine methanols, (5-Bromo-2-methylpyridin-3-yl)methanol is expected to be a solid at room temperature. For instance, the related compound (5-Bromo-pyridin-3-yl)-methanol is described as an off-white low melt solid.

Predicted Physicochemical Data

In the absence of comprehensive experimental data, computational predictions from validated software packages like ACD/PhysChem Suite provide valuable initial assessments[3]. The following table summarizes key predicted physicochemical parameters for (5-Bromo-2-methylpyridin-3-yl)methanol.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueScientific Rationale and Implications
Melting Point Data not availableThe melting point is indicative of the strength of intermolecular forces in the crystal lattice. The presence of a hydroxyl group suggests the potential for hydrogen bonding, likely resulting in a relatively high melting point for a molecule of its size.
Boiling Point Data not availableThe boiling point is influenced by molecular weight and intermolecular forces. The polarity and hydrogen bonding capability of the hydroxyl group would lead to a higher boiling point compared to non-hydroxylated analogues.
logP (Octanol-Water Partition Coefficient) 1.35 ± 0.38This value suggests a moderate lipophilicity. A positive logP indicates a preference for the lipid phase over the aqueous phase, which is a critical parameter for predicting membrane permeability and bioavailability of potential drug candidates.
Aqueous Solubility 0.84 g/L at pH 7The predicted solubility indicates that the compound is sparingly soluble in water. The polar hydroxymethyl group contributes to water solubility, while the brominated pyridine ring is more lipophilic. Solubility is a key factor in drug formulation and delivery.
pKa (Acid Dissociation Constant) Basic pKa: 3.95 ± 0.10 (Pyridine N)The predicted basic pKa is attributed to the lone pair of electrons on the pyridine nitrogen atom. This value indicates that the pyridine ring will be protonated under acidic conditions, which can significantly impact its solubility and interactions with biological targets.

Proposed Synthesis Pathway

A potential two-step synthesis could involve:

  • Oxidation of 5-bromo-2,3-dimethylpyridine: The commercially available 5-bromo-2,3-dimethylpyridine can be selectively oxidized at the 3-methyl position to form 5-bromo-2-methylnicotinic acid.

  • Reduction of the Carboxylic Acid: The resulting nicotinic acid derivative can then be reduced to the corresponding alcohol, (5-Bromo-2-methylpyridin-3-yl)methanol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, a milder and safer approach using a sodium borohydride-methanol system in a suitable solvent like THF has been shown to be effective for reducing aromatic esters[6][7]. Therefore, an initial esterification of the nicotinic acid followed by reduction would be a viable strategy.

Alternatively, a Grignard reaction involving a suitably protected bromopyridine derivative could also be explored[8][9].

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Experimental Protocols for Physicochemical Characterization

The following protocols are presented as standardized, best-practice methodologies for the experimental determination of the physicochemical properties of (5-Bromo-2-methylpyridin-3-yl)methanol. These protocols are designed to be self-validating and are grounded in established analytical techniques.

Melting Point Determination

Causality Behind Experimental Choice: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure substance, while a broad and depressed melting range suggests the presence of impurities[10]. The capillary method using a digital melting point apparatus is a standard, reliable, and accurate technique for this determination[11].

Step-by-Step Methodology:

  • Sample Preparation: Ensure the (5-Bromo-2-methylpyridin-3-yl)methanol sample is thoroughly dried and finely powdered.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated digital melting point apparatus.

  • Rapid Initial Determination: Heat the sample rapidly to obtain an approximate melting point range.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slow rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Aqueous Solubility Determination (Shake-Flask Method)

Causality Behind Experimental Choice: The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility[12][13]. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, providing a definitive value for solubility under specific conditions (e.g., pH, temperature).

Step-by-Step Methodology:

  • Medium Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4 to simulate physiological conditions).

  • Sample Addition: Add an excess amount of solid (5-Bromo-2-methylpyridin-3-yl)methanol to a known volume of the prepared buffer in a sealed container. The excess solid ensures that equilibrium is reached with the undissolved compound.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter. This step is critical to avoid artificially high solubility readings from suspended microparticles[14].

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calibration: Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.

Spectroscopic and Chromatographic Analysis

Structural elucidation and purity assessment are critical components of a compound's characterization. The following are standard protocols for obtaining spectroscopic and chromatographic data for (5-Bromo-2-methylpyridin-3-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choice: NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules[15][16][17]. ¹H and ¹³C NMR provide information about the chemical environment and connectivity of the hydrogen and carbon atoms, respectively, allowing for the unambiguous determination of the molecular structure. 2D NMR techniques like COSY, HSQC, and HMBC can be used to confirm assignments, especially for complex structures.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a 1D proton NMR spectrum.

    • Typical chemical shifts for pyridine protons are observed between δ 7.0 and 9.0 ppm[15]. The protons on the hydroxymethyl and methyl groups will appear at higher field.

    • Integration of the signals will correspond to the number of protons in each environment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbons of the methyl and hydroxymethyl groups will be found at higher field.

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the corresponding atoms in the molecular structure.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Causality Behind Experimental Choice: ATR-FTIR is a rapid and non-destructive technique for identifying functional groups within a molecule[18][19]. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds, providing a molecular fingerprint of the compound. ATR is particularly advantageous for solid samples as it requires minimal sample preparation[20][21].

Step-by-Step Methodology:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid (5-Bromo-2-methylpyridin-3-yl)methanol sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule. Expected characteristic peaks would include:

    • O-H stretch (from the alcohol) around 3200-3600 cm⁻¹.

    • C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹.

    • C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.

    • C-O stretch around 1000-1200 cm⁻¹.

    • C-Br stretch at lower frequencies (typically below 700 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality Behind Experimental Choice: GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry[22][23]. It is highly effective for determining the molecular weight and fragmentation pattern of volatile and thermally stable compounds like (5-Bromo-2-methylpyridin-3-yl)methanol, which also serves to confirm purity.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate)[24].

  • GC Separation: Inject a small volume of the solution into the GC. The compound will be vaporized and separated from any impurities as it passes through the chromatographic column.

  • MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized (typically by electron ionization).

  • Data Analysis:

    • The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (202.05 g/mol ).

    • Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic M+2 peak of nearly equal intensity to the molecular ion peak will be observed.

    • Analyze the fragmentation pattern to gain further structural information.

Safety and Handling

As a brominated heterocyclic compound, (5-Bromo-2-methylpyridin-3-yl)methanol should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, general precautions for handling related compounds should be followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves[25][26].

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors[27]. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[27].

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

PART 3: VISUALIZATION & FORMATTING

Diagrams

experimental_workflow cluster_synthesis Proposed Synthesis cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic & Chromatographic Analysis s1 5-Bromo-2,3-dimethylpyridine s2 Oxidation s1->s2 s3 5-Bromo-2-methylnicotinic Acid s2->s3 s4 Esterification s3->s4 s5 5-Bromo-2-methylnicotinate s4->s5 s6 Reduction (e.g., NaBH4/MeOH) s5->s6 s7 (5-Bromo-2-methylpyridin-3-yl)methanol s6->s7 c1 Melting Point Determination s7->c1 c2 Aqueous Solubility (Shake-Flask) s7->c2 c3 Spectroscopic Analysis s7->c3 sp1 NMR (1H, 13C) c3->sp1 sp2 ATR-FTIR c3->sp2 sp3 GC-MS c3->sp3

Caption: Proposed synthesis and characterization workflow.

logical_relationship cluster_properties Core Properties cluster_applications Potential Applications Compound (5-Bromo-2-methylpyridin-3-yl)methanol Structure Molecular Structure Compound->Structure PhysChem Physicochemical Properties Compound->PhysChem DrugDev Drug Development Structure->DrugDev influences bioactivity MatSci Materials Science Structure->MatSci dictates material properties PhysChem->DrugDev determines ADME properties

Caption: Interrelation of properties and applications.

References

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  • Inamullah, M., et al. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. In Recent Advances in the Analysis of Food and Flavors. IntechOpen.
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  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction.
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  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
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  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Optibrium. (n.d.). Small Molecule Optimisation. Retrieved from [Link]

  • ResearchGate. (n.d.). Software for the prediction of physicochemical properties | Download Table. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.).
  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • ACS Publications. (2023, December 26). Chemprop: A Machine Learning Package for Chemical Property Prediction.
  • ResearchGate. (n.d.). PBr3-mediated unexpected reductive deoxygenation of α-aryl-pyridinemethanols: Synthesis of arylmethylpyridines | Request PDF. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridinium Bromide Perbromide, 95. Retrieved from [Link]

  • ResearchGate. (n.d.). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Retrieved from [Link]

  • Acmec Biochemical. (n.d.). 1346541-53-4[(5-Bromo-2-methylpyridin-3-yl)methanol]. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from [Link]

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction.
  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Pyrazine-2-amidoxime Derivatives.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, March 1). Computational mass spectrometry for small molecules. PMC.
  • Wiley Online Library. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • University of Tennessee at Martin. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]

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  • Capot Chemical. (n.d.). 1346541-53-4 | (5-bromo-2-metilpiridin-3-il)metanol. Retrieved from [Link]

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Exploratory

Comprehensive Technical Guide on 2-Methyl-3-hydroxymethyl-5-bromopyridine Derivatives: Synthesis and Pharmacological Applications

Executive Summary In the landscape of modern medicinal chemistry, functionalized pyridine derivatives serve as indispensable scaffolds for the discovery of targeted therapeutics. Among these, 2-methyl-3-hydroxymethyl-5-b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, functionalized pyridine derivatives serve as indispensable scaffolds for the discovery of targeted therapeutics. Among these, 2-methyl-3-hydroxymethyl-5-bromopyridine —formally known under IUPAC nomenclature as (5-bromo-2-methylpyridin-3-yl)methanol —stands out as a highly versatile building block.

Drawing from extensive bench-to-scale experience, this whitepaper provides an in-depth technical analysis of this compound. We will explore its physicochemical profile, evaluate the causality behind specific synthetic methodologies, and dissect its critical role in downstream pharmacological applications, specifically in the development of Polycomb Repressive Complex 2 (PRC2) inhibitors[1] and Nuclear factor erythroid 2-related factor 2 (NRF2) regulators[2].

Chemical Profiling and Structural Significance

The structural architecture of (5-bromo-2-methylpyridin-3-yl)methanol offers three distinct vectors for functionalization:

  • The Hydroxymethyl Group (C3): Acts as a primary site for alkylation, Mitsunobu coupling, or conversion into a benzyl halide equivalent.

  • The Bromine Atom (C5): Serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig aminations).

  • The Methyl Group (C2): Provides steric shielding and modulates the electron density of the pyridine ring, influencing the basicity of the nitrogen atom.

Table 1: Physicochemical Data Summary
PropertyValue
IUPAC Name (5-bromo-2-methylpyridin-3-yl)methanol
CAS Registry Number 1346541-53-4[3]
Molecular Formula C₇H₈BrNO[3]
Molecular Weight 202.05 g/mol [3]
Structural Class Halogenated Pyridine Alcohol

Advanced Synthetic Methodologies

The synthesis of (5-bromo-2-methylpyridin-3-yl)methanol typically proceeds via the reduction of its corresponding ester, ethyl 5-bromo-2-methylnicotinate . As an application scientist, the choice of reducing agent is paramount to ensure chemoselectivity and high yield.

Causality in Reagent Selection: NaBH₄ vs. LAH

While Lithium Aluminum Hydride (LAH) is a potent reducing agent capable of converting esters to alcohols[2], its use on halogenated pyridines introduces a significant risk of hydrodehalogenation (cleavage of the C-Br bond). Furthermore, LAH requires strictly anhydrous conditions and cryogenic temperatures (-78 °C to 0 °C).

Conversely, the use of Sodium Borohydride (NaBH₄) in Methanol is the superior, field-proven choice[1]. Although NaBH₄ is generally considered too mild to reduce standard esters, the electron-withdrawing nature of the pyridine ring activates the nicotinate ester towards hydride attack. Furthermore, methanol reacts with NaBH₄ to generate highly reactive methoxyborohydride species, facilitating a smooth, chemoselective reduction that preserves the critical bromine atom.

Table 2: Comparative Analysis of Ester Reduction Strategies
Reduction StrategyReagents & SolventsTemperatureChemoselectivityRisk Profile
Borohydride Reduction NaBH₄, Methanol0 °C to RTHigh (Preserves C-Br bond)Low (Mild, easily quenched)
Aluminohydride Reduction LAH, Anhydrous THF-78 °C to 0 °CModerate (Risk of debromination)High (Requires strictly anhydrous conditions)
Protocol: Step-by-Step Synthesis via Borohydride Reduction

This self-validating protocol is optimized for chemoselectivity and scalable yield[1].

  • Initialization & Thermal Control: Dissolve ethyl 5-bromo-2-methylnicotinate (1.0 eq, e.g., 1.0 g, 4.1 mmol) in anhydrous Methanol (15 mL). Submerge the reaction vessel in an ice bath to achieve an internal temperature of 0 °C.

    • Causality: Cooling prevents exothermic runaway and minimizes potential side reactions such as transesterification.

  • Hydride Addition: Add Sodium Borohydride (NaBH₄) (approx. 3.0 eq, 500 mg, 12.5 mmol) portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the evolution of hydrogen gas and maintains the thermal baseline.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir while warming to room temperature for 1 hour. Monitor reaction completion via TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the dropwise addition of distilled water (10 mL).

    • Causality: Water hydrolyzes the intermediate borate complexes and safely neutralizes any unreacted NaBH₄.

  • Extraction & Isolation: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield pure (5-bromo-2-methylpyridin-3-yl)methanol.

SynthesisWorkflow A Ethyl 5-bromo-2-methylnicotinate (Starting Material) B Reduction Reaction (NaBH4 in MeOH, 0°C to RT) A->B Chemoselective Hydride Attack C (5-bromo-2-methylpyridin-3-yl)methanol (Target Intermediate) B->C Aqueous Quench & Extraction D Downstream Coupling (Triazolopyrimidines / NRF2 Regulators) C->D Alkylation / Mitsunobu Coupling

Workflow diagram illustrating the chemoselective reduction and downstream utilization.

Pharmacological Applications & Mechanistic Pathways

Derivatives synthesized from (5-bromo-2-methylpyridin-3-yl)methanol have demonstrated profound efficacy in two major therapeutic arenas: Epigenetic oncology and oxidative stress regulation.

Epigenetic Modulators: PRC2/EED Inhibitors

The hydroxymethyl group of the pyridine intermediate serves as a critical linkage point for synthesizing complex triazolopyrimidine derivatives [1]. These molecules are engineered to function as potent inhibitors of the Polycomb Repressive Complex 2 (PRC2).

PRC2 is a critical component of cellular machinery involved in epigenetic regulation. Its catalytic subunit, EZH2, requires the regulatory subunit EED for its methyltransferase activity. Hyperactivation or mutation of EZH2 leads to abnormal H3K27 methylation, silencing tumor suppressor genes—a primary driver in Diffused Large B-Cell Lymphoma (DLBCL) and Follicular Lymphoma (FL)[1]. Triazolopyrimidine derivatives containing the 5-bromo-2-methylpyridine motif competitively inhibit PRC2 by blocking the binding of the cofactor S-adenosyl methionine (SAM), thereby reversing H3K27 methylation and halting tumor proliferation[1].

Pathway A Triazolopyrimidine Derivative (from Pyridine Intermediate) B PRC2 Complex (EZH2/EED Subunits) A->B Inhibits / Competes with SAM D H3K27 Methylation (Gene Silencing) B->D Catalyzes C S-adenosyl methionine (SAM) (Cofactor) C->B Binds to E Re-activation of Target Genes (Tumor Suppression) D->E Reversal leads to

Mechanism of action for PRC2 inhibition by triazolopyrimidine derivatives.

Oxidative Stress Regulators: NRF2 Activators

Beyond oncology, the (5-bromo-2-methylpyridin-3-yl)methanol scaffold is utilized in the synthesis of NRF2 regulators [2]. NRF2 is a master transcription factor that regulates the expression of antioxidant proteins.

In respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD), pulmonary macrophages exhibit inappropriately low NRF2 activity, impairing bacterial phagocytosis. Similarly, Fuchs Endothelial Corneal Dystrophy (FECD) is driven by oxidative stress leading to corneal endothelial cell apoptosis[2]. Small molecules derived from this pyridine building block act as NRF2 activators, rescuing cellular function, mitigating exacerbations, and providing a robust pharmacological defense against oxidative damage[2].

Conclusion

The compound (5-bromo-2-methylpyridin-3-yl)methanol is far more than a simple chemical intermediate; it is a foundational pillar in the architecture of next-generation therapeutics. By mastering its chemoselective synthesis—specifically leveraging NaBH₄ in methanol to protect the delicate C-Br bond—medicinal chemists can reliably access this scaffold. Whether deployed in the fight against epigenetic-driven lymphomas via PRC2 inhibition or utilized to combat oxidative stress in COPD via NRF2 activation, this pyridine derivative remains at the cutting edge of drug discovery.

References

  • Source: Google Patents (WIPO)
  • Source: Google Patents (WIPO)

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Foundational

The Strategic Role of (5-Bromo-2-methylpyridin-3-yl)methanol in Fragment-Based Drug Discovery

Executive Summary In the hit-to-lead phase of Fragment-Based Drug Discovery (FBDD), the synthetic "sociability" of a fragment—its capacity for rapid, multidirectional elaboration without poisoning catalytic systems—dicta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the hit-to-lead phase of Fragment-Based Drug Discovery (FBDD), the synthetic "sociability" of a fragment—its capacity for rapid, multidirectional elaboration without poisoning catalytic systems—dictates the success of the optimization campaign. (5-Bromo-2-methylpyridin-3-yl)methanol (CAS: 1346541-53-4) has emerged as a highly privileged bifunctional scaffold. By offering orthogonal reactivity profiles through its C5-bromo and C3-hydroxymethyl groups, alongside the conformational rigidity imparted by the C2-methyl substituent, this pyridine derivative enables medicinal chemists to systematically explore both sp² and sp³ chemical space. This technical guide dissects the structural rationale, causal experimental methodologies, and target-binding applications of this critical building block.

Structural Rationale and Vectorial Growth Logic

FBDD relies on identifying low-molecular-weight (<300 Da) compounds that bind to target proteins with high ligand efficiency[1]. However, transforming a millimolar hit into a nanomolar lead requires precise structural vectors to complement the target's 3D architecture[2].

The architecture of (5-Bromo-2-methylpyridin-3-yl)methanol provides three distinct mechanistic advantages:

  • The C5-Bromo Group (sp² Vector): Halogenated pyridines are prime substrates for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The C5 position allows for linear or angular extension into adjacent hydrophobic pockets, a common requirement in kinase hinge-binding optimization[3].

  • The C3-Hydroxymethyl Group (sp³ / H-Bond Vector): Beyond serving as a native hydrogen bond donor/acceptor, the primary alcohol can be oxidized to an aldehyde. This unlocks reductive amination pathways, facilitating the introduction of sp³-rich, three-dimensional pharmacophores that improve target selectivity and physicochemical properties[4].

  • The C2-Methyl Group (Conformational Lock): The adjacent methyl group introduces critical steric hindrance. It restricts the free rotation of the C3-substituent, locking the elaborated fragment into a predictable, lower-energy bioactive conformation. This pre-organization minimizes the entropic penalty upon protein binding[5].

FBDD_Workflow A Fragment Library Screening (Biophysical Assays) B Hit Identification: (5-Bromo-2-methylpyridin-3-yl)methanol A->B  Hit Rate < 5%   C Vector 1 (C5-sp2): Suzuki-Miyaura Coupling B->C  Pd-Catalyzed   D Vector 2 (C3-sp3): Reductive Amination B->D  Oxidation/Reduction   E Lead Optimization (High Affinity & Selectivity) C->E D->E

Fig 1: Vectorial elaboration workflow of the pyridine fragment in FBDD.

Experimental Methodologies: Self-Validating Protocols

A persistent bottleneck in FBDD is catalyst sequestration; Lewis basic heteroatoms (like the pyridine nitrogen) can coordinate to palladium, leading to unproductive off-cycle processes[3]. The following protocols are engineered with specific causal logic to overcome these intrinsic liabilities.

Protocol A: Suzuki-Miyaura Cross-Coupling at the C5 Position

Causality & Logic: To prevent the pyridine nitrogen from displacing the phosphine ligand on the palladium center, a bulky, electron-rich ligand (e.g., RuPhos) is utilized. The steric bulk of RuPhos shields the active Pd(0) species, ensuring that oxidative addition into the C-Br bond outcompetes heteroatom coordination[2].

Step-by-Step Methodology:

  • Preparation: In a dry, nitrogen-purged Schlenk flask, combine (5-Bromo-2-methylpyridin-3-yl)methanol (1.0 equiv) and the target aryl/heteroaryl boronic acid (1.2 equiv).

  • Catalyst Assembly: Add Pd(OAc)₂ (5 mol%) and RuPhos (10 mol%). Logic: Generating the catalyst in situ with a 1:2 Pd-to-ligand ratio maximizes the formation of the active mono-ligated Pd(0) complex.

  • Base and Solvent: Add anhydrous K₃PO₄ (2.0 equiv) and a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Logic: The aqueous component is critical; it accelerates transmetalation by converting the boronic acid into a highly reactive, soluble boronate intermediate.

  • Execution: Heat the biphasic mixture to 90°C for 12 hours under vigorous stirring.

  • Validation: Monitor the reaction via LC-MS. A successful reaction is validated by the disappearance of the 202 m/z peak (starting material) and the emergence of the cross-coupled product mass. Filter through Celite, extract with EtOAc, and purify via flash chromatography.

Catalytic_Cycle A Pre-catalyst Pd(OAc)2 + RuPhos B Active Catalyst Pd(0)L_n A->B Reduction C Oxidative Addition Insertion into C5-Br bond B->C + Fragment D Transmetalation Boronic acid transfer via Base C->D + Ar-B(OH)2 E Reductive Elimination C-C Bond Formation D->E E->B Catalyst Regeneration F Product Elaborated sp2 Scaffold E->F Product Release

Fig 2: Catalytic causality in overcoming heteroatom poisoning during C5 cross-coupling.

Protocol B: C3-Hydroxymethyl Oxidation and Reductive Amination

Causality & Logic: Direct alkylation of the primary alcohol is often unselective and low-yielding. Oxidizing the alcohol to an aldehyde generates a highly electrophilic center, allowing for the rapid, combinatorial introduction of diverse amines via reductive amination—a staple reaction in FBDD for exploring sp³ space[4].

Step-by-Step Methodology:

  • Selective Oxidation: Treat the fragment with activated MnO₂ (10 equiv) in dichloromethane (DCM) at 25°C for 16 hours. Logic: MnO₂ selectively oxidizes benzylic/heterobenzylic alcohols to aldehydes without risking over-oxidation to the carboxylic acid.

  • Intermediate Isolation: Filter the suspension through a short pad of Celite to remove manganese residues. Concentrate the filtrate to yield 5-bromo-2-methylnicotinaldehyde. Validate via ¹H-NMR (appearance of an aldehyde proton near 10 ppm).

  • Imine Condensation: Combine the aldehyde (1.0 equiv) with a primary/secondary amine (1.2 equiv) in 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 equiv). Logic: Mild acidic conditions accelerate the dehydration step of imine formation.

  • Selective Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv). Logic: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated imine intermediate without reducing unreacted aldehyde.

  • Workup: Quench with saturated NaHCO₃ to neutralize the acid, extract with DCM, and purify the elaborated amine via reverse-phase HPLC.

Quantitative Data: Fragment Properties & Elaboration Metrics

To justify its selection in library design, the physicochemical and reactive properties of (5-Bromo-2-methylpyridin-3-yl)methanol are benchmarked against standard FBDD criteria (the "Rule of Three").

Table 1: Physicochemical Properties and Reaction Tolerances

Property / MetricValue / Yield RangeImplication for FBDD
Molecular Weight 202.05 DaWell within the "Rule of Three" (Ro3) limits, allowing ample room for mass addition during hit-to-lead[5].
LogP (estimated) 1.2 - 1.5Ideal lipophilicity; ensures high aqueous solubility for biophysical screening (e.g., SPR, NMR).
C5 Suzuki Coupling Yield 65% - 85%Demonstrates high "sociability"; robust sp² vector growth despite the pyridine nitrogen[2].
C3 Reductive Amination Yield 70% - 90%Highly efficient access to sp³-enriched 3D chemical space, crucial for target selectivity[4].
Ligand Efficiency (LE) >0.3 kcal/mol/heavy atomProvides a thermodynamically favorable starting point for structural optimization[5].

Case Studies in Target Binding

The strategic deployment of (5-Bromo-2-methylpyridin-3-yl)methanol and its structural analogs has driven the discovery of several advanced preclinical candidates:

  • Epigenetic Targets (PRC2/EED): The fragment has been utilized as a core intermediate to synthesize triazolopyrimidine compounds targeting the Polycomb Repressive Complex 2 (PRC2). The C3-methanol group was chemically elaborated to fit deeply into the allosteric binding pocket of the EED subunit, while the C5 position was coupled to aromatic systems to enhance crucial π-π stacking interactions with the target protein[4].

  • Antiviral Targets (HIV-1 RT): In campaigns targeting the non-nucleoside reverse transcriptase inhibitor (NNRTI) adjacent site, structurally analogous 5-bromo-2-methylpyridine fragments were optimized. The 4- and 5-positions served as critical vectors for alkyne and aryl extensions, yielding elaborated inhibitors capable of overcoming severe drug-resistant viral variants (e.g., K103N/Y181C)[5][6].

Conclusion

The rational execution of Fragment-Based Drug Discovery demands starting materials that perfectly balance physicochemical compliance with synthetic tractability. (5-Bromo-2-methylpyridin-3-yl)methanol stands as a privileged scaffold in this arena. Its orthogonal reactivity at the C3 and C5 positions, synergized with the conformational rigidity provided by the C2-methyl group, equips medicinal chemists with a highly programmable, self-validating platform for three-dimensional fragment elaboration.

References

  • 6 - ResearchGate[6]

  • 5 - NIH[5] 3.4 - Google Patents[4] 4.3 - NIH[3]

  • 1 - USP / RSC[1]

  • 2 - Journal of the American Chemical Society (ACS)[2]

Sources

Exploratory

Electronic Properties and Synthetic Utility of Brominated Pyridine Methanol Building Blocks

Executive Summary In modern drug discovery, the architectural design of active pharmaceutical ingredients (APIs) relies heavily on highly functionalized heterocyclic scaffolds. Brominated pyridine methanols represent a p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural design of active pharmaceutical ingredients (APIs) relies heavily on highly functionalized heterocyclic scaffolds. Brominated pyridine methanols represent a premier class of building blocks, offering a unique confluence of three distinct electronic domains: an electron-deficient heteroaromatic core, a cross-coupling-ready carbon-bromine (C-Br) bond, and a versatile hydroxymethyl (–CH₂OH) handle.

This whitepaper provides an in-depth analysis of the electronic properties of these scaffolds, explaining how inductive and mesomeric effects dictate their reactivity in palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr). By understanding the causality behind these electronic interactions, researchers can rationally design self-validating synthetic protocols, minimize catalyst poisoning, and optimize pharmacokinetic (PK) profiles during lead optimization.

Electronic Architecture and Mechanistic Causality

The synthetic utility of a brominated pyridine methanol is not merely the sum of its functional groups; it is governed by the dynamic electronic interplay between the nitrogen atom, the halogen, and the carbinol moiety.

The Pyridine Core: Inductive and Mesomeric Depletion

The pyridine nitrogen atom is sp² hybridized, with its lone pair residing in an orbital orthogonal to the aromatic π-system. This configuration renders pyridine inherently basic, possessing chemical properties akin to tertiary amines, with a pKa of approximately 5.25[1]. However, the high electronegativity of the nitrogen atom exerts strong electron-withdrawing inductive (–I) and mesomeric (–M) effects. This depletes electron density primarily at the C2, C4, and C6 positions, making the ring highly susceptible to nucleophilic attack (SNAr) while resisting electrophilic aromatic substitution[1].

The Bromine Substituent: Modulating Oxidative Addition

The utility of brominated pyridines in cross-coupling is dictated by the carbon-halogen bond strength. The C-Br bond energy (~276 kJ/mol) is significantly weaker than the C-Cl bond (~339 kJ/mol), making bromopyridines highly reactive toward oxidative addition by Pd(0) or Ni(0) catalysts[2].

Furthermore, the electron-withdrawing nature of the pyridine nitrogen synergistically enhances the reactivity of the C-Br bond towards this oxidative addition[2]. However, the position of the bromine atom is critical. For instance, in 2-bromopyridines, the adjacent nitrogen lone pair can complex and poison transition metal catalysts (such as Ni in Yamamoto couplings or Pd in Stille couplings), necessitating the use of strongly coordinating bidentate ligands to ensure catalytic turnover[3]. The strong –I effect of the bromine atom also drastically reduces the basicity of the pyridine ring; for example, the pKa drops from 5.25 in unsubstituted pyridine to 0.71 in 2-bromopyridine[4].

The Hydroxymethyl Handle: Solubilization and Bioisosterism

The –CH₂OH group exerts a mild inductive electron-withdrawing effect but acts primarily as a critical hydrogen bond donor/acceptor. In medicinal chemistry, this group is frequently utilized to improve aqueous solubility or serves as a synthetic precursor. Recently, the hydroxymethyl group has been frequently targeted for conversion into oxetane rings, which act as metabolically stable, sp³-rich bioisosteres that improve physicochemical properties and mitigate off-target liabilities (such as CYP inhibition)[5].

ElectronicEffects N1 Pyridine Nitrogen (-I, -M Effects) N4 Decreased Electron Density at C2/C4/C6 N1->N4 N6 Lowered pKa (Reduced Basicity) N1->N6 N2 Bromine Atom (Weak +M, Strong -I) N5 Weakened C-Br Bond (~276 kJ/mol) N2->N5 N2->N6 N3 Hydroxymethyl Group (Mild -I, H-Bonding) N9 Bioisostere Handle (e.g., Oxetane) N3->N9 N7 Accelerated SNAr N4->N7 N8 Facilitated Pd(0) Oxidative Addition N4->N8 N5->N8

Caption: Logical relationship mapping of electronic effects in brominated pyridine methanols.

Quantitative Electronic Profiling

To rationally design reaction conditions (e.g., base selection for cross-coupling or SNAr), chemists must account for the precise thermodynamic properties of the scaffold. The table below summarizes the profound impact of positional substitution on pKa and bond dissociation energies.

Compound / PropertypKa (Conjugate Acid)C-X Bond Energy (kJ/mol)Primary Reactivity Profile
Pyridine 5.25[1]N/ABasic, prone to electrophilic addition at N.
2-Bromopyridine 0.71[4]~276 (C-Br)[2]High SNAr reactivity; risk of catalyst complexation[3].
4-Bromopyridine 3.35[6]~276 (C-Br)[2]Excellent cross-coupling partner; lower steric hindrance.
2-Amino-4-bromopyridine 5.72[]~276 (C-Br)[2]Amino group (+M) restores basicity; dual functionalization.
C-Cl Analogues (Ref) Variable~339 (C-Cl)[2]Requires elevated temperatures/specialized ligands for Pd(0) insertion.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes. They must be designed with intrinsic causality and self-validating checkpoints to ensure reproducibility.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling of (5-Bromopyridin-2-yl)methanol

Objective: Form a C-C bond at the C5 position while preventing catalyst poisoning by the adjacent pyridine nitrogen and avoiding oxidation of the unprotected hydroxymethyl group.

Causality & Design Choices:

  • Catalyst Selection: We utilize Pd(dppf)Cl₂ (3 mol%). The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically demanding coordination sphere around the palladium center. This prevents the pyridine nitrogen from forming a stable, dead-end chelate complex with the metal[3].

  • Base & Solvent: K₂CO₃ in 1,4-Dioxane/H₂O (4:1). The aqueous biphasic system ensures the solubility of the inorganic base required to activate the boronic acid (forming the reactive boronate complex) while keeping the polar pyridine methanol in the organic phase for transmetalation.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add (5-bromopyridin-2-yl)methanol (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Atmospheric Control: Evacuate and backfill the flask with Argon three times. Self-Validation: Failure to exclude oxygen will result in the homocoupling of the boronic acid (detectable by LCMS as the biaryl byproduct).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 equiv, 0.03 mmol) under a positive stream of Argon.

  • Solvent Introduction: Inject degassed 1,4-Dioxane (4 mL) and degassed deionized H₂O (1 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 85 °C with vigorous stirring (1000 rpm) to ensure phase mixing.

  • Monitoring (Self-Validation): After 4 hours, sample the organic layer. TLC (50% EtOAc/Hexanes) should show the disappearance of the starting material (UV active, lower R_f due to the hydroxyl group) and the appearance of a higher R_f fluorescent spot. LCMS must confirm the expected [M+H]⁺ mass of the coupled product and the absence of the characteristic bromine isotope pattern (1:1 ratio of M / M+2).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

CatalyticCycle Start Brominated Pyridine Methanol Step1 Pd(0) Oxidative Addition (Rate-Determining) Start->Step1 Cleavage of weak C-Br bond (~276 kJ/mol) Step2 Transmetalation (Aryl Boronate + Base) Step1->Step2 Aryl-Pd(II)-Br intermediate formed Step3 Reductive Elimination Step2->Step3 Diaryl-Pd(II) complex formed Step3->Step1 Pd(0) Catalyst Regeneration End Functionalized Pyridine Scaffold Step3->End Product release

Caption: Pd-catalyzed cross-coupling cycle emphasizing the oxidative addition of the C-Br bond.

Protocol B: Hydroxyl Activation via Chlorination (Preparation for Nucleophilic Displacement)

Objective: Convert the mildly electron-withdrawing –CH₂OH group into a highly reactive –CH₂Cl leaving group for subsequent functionalization (e.g., amine alkylation), without triggering intermolecular polymerization.

Causality & Design Choices:

  • Reagent: Thionyl chloride (SOCl₂). It converts the hydroxyl group into a chlorosulfite intermediate, which collapses via an SNi mechanism to yield the alkyl chloride and SO₂ gas.

  • Temperature Control: The reaction is kept at 0 °C to room temperature. Because the pyridine ring contains a nucleophilic nitrogen, generating a highly electrophilic benzylic chloride creates a risk of intermolecular alkylation (forming pyridinium oligomers). Keeping the concentration moderate and avoiding excessive heat prevents this self-destruction.

Step-by-Step Methodology:

  • Setup: Dissolve the brominated pyridine methanol (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) in a dry round-bottom flask under Argon. Cool to 0 °C using an ice bath.

  • Activation: Dropwise, add SOCl₂ (1.5 equiv, 1.5 mmol) over 5 minutes. Self-Validation: The evolution of SO₂ and HCl gas (bubbling) confirms the formation and collapse of the chlorosulfite intermediate.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Monitoring (Self-Validation): Quench a 10 µL aliquot in MeOH. LCMS should show the complete disappearance of the starting material and the appearance of the methyl ether (formed by MeOH displacing the highly reactive chloride in the MS vial), confirming successful activation.

  • Quench & Isolation: Carefully pour the mixture into ice-cold saturated aqueous NaHCO₃ to neutralize excess HCl. Extract with DCM (3 x 10 mL). Dry the combined organics over Na₂SO₄ and concentrate. Use the resulting chloromethyl bromopyridine immediately in the next step to avoid degradation.

Conclusion

Brominated pyridine methanols are highly tunable, privileged scaffolds. By rigorously understanding the inductive electron withdrawal of the pyridine nitrogen, the weakened bond dissociation energy of the C-Br bond, and the hydrogen-bonding capacity of the carbinol group, researchers can predict reactivity pathways with high precision. Applying these first principles ensures the development of robust, scalable, and high-yielding synthetic routes in drug discovery programs.

Sources

Foundational

Predictive Metabolic Profiling and Stability Optimization for (5-Bromo-2-methylpyridin-3-yl)methanol Scaffolds

Executive Briefing In small-molecule drug discovery, substituted pyridines are ubiquitous due to their favorable physicochemical properties and ability to participate in key hydrogen-bonding interactions. However, the (5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

In small-molecule drug discovery, substituted pyridines are ubiquitous due to their favorable physicochemical properties and ability to participate in key hydrogen-bonding interactions. However, the (5-Bromo-2-methylpyridin-3-yl)methanol scaffold presents a complex metabolic landscape. As a Senior Application Scientist, I approach this scaffold not just as a static chemical entity, but as a dynamic substrate within the hepatic enzymatic environment.

Optimizing this scaffold requires a rigorous understanding of its structural vulnerabilities, the application of predictive in silico models, and the execution of self-validating in vitro assays. This guide deconstructs the metabolic liabilities of this specific pyridine derivative and provides a comprehensive blueprint for predicting and quantifying its metabolic fate.

Structural Vulnerabilities & Mechanistic Causality

To predict clearance, we must first dissect the molecule's functional groups and understand the causality behind their enzymatic degradation. The (5-Bromo-2-methylpyridin-3-yl)methanol scaffold possesses four distinct metabolic zones:

  • The C3-Hydroxymethyl Group (-CH₂OH): Primary alcohols are severe metabolic liabilities. They are rapidly oxidized by cytosolic Alcohol Dehydrogenases (ADH) and microsomal Cytochrome P450s (CYPs) to form an aldehyde intermediate. This intermediate is subsequently oxidized by Aldehyde Dehydrogenase (ALDH) into a highly polar, inactive carboxylic acid.

  • The C2-Methyl Group (-CH₃): Alkyl groups adjacent to heteroaromatic rings have low C-H bond dissociation energies. This makes them prime targets for CYP-mediated hydrogen abstraction and subsequent "rebound" hydroxylation.

  • The Pyridine Nitrogen (sp² N): Heteroaromatic nitrogens are susceptible to N-oxidation by Flavin-containing monooxygenases (FMOs). Furthermore, the lone pair on the nitrogen can coordinate directly with the CYP heme iron, creating a "Type II binding" complex. While historically thought to inhibit metabolism, empirical data shows that Type II binders are often still rapidly metabolized . In this scaffold, the adjacent C2-methyl provides steric shielding, which partially mitigates N-oxidation.

  • The C5-Bromine (-Br): Halogens generally act as metabolic shields. The bromine atom withdraws electron density from the pyridine ring, reducing the likelihood of electrophilic aromatic oxidation by CYPs .

SOM_Pathways Scaffold (5-Bromo-2-methylpyridin- 3-yl)methanol Aldehyde C3-Aldehyde Intermediate Scaffold->Aldehyde ADH / CYP3A4 NOxide Pyridine N-Oxide (Minor) Scaffold->NOxide FMO / CYP Desmethyl C2-Hydroxymethyl Derivative Scaffold->Desmethyl CYP-mediated Hydroxylation Acid C3-Carboxylic Acid (Major Metabolite) Aldehyde->Acid ALDH

Fig 1: Predicted Phase I metabolic pathways for the (5-Bromo-2-methylpyridin-3-yl)methanol scaffold.

Predictive Computational Modeling (In Silico)

Before committing to synthesis or in vitro testing, we deploy in silico Site of Metabolism (SOM) predictions. We utilize SMARTCyp , a 2D fragment-based method that relies on Density Functional Theory (DFT) activation energies rather than computationally heavy 3D conformer generation .

SMARTCyp calculates the intrinsic reactivity of each fragment and its relative accessibility to the CYP3A4, CYP2D6, and CYP2C9 active sites.

Table 1: In Silico SOM Predictions & Mitigation Strategies
Metabolic SiteVulnerabilityPredicted EnzymeSMARTCyp Reactivity ScoreStructural Mitigation Strategy
C3-Hydroxymethyl HighADH / CYP3A40.85Isosteric replacement (e.g., -CF₃) or steric shielding via bulky adjacent groups.
C2-Methyl ModerateCYP2D6 / CYP3A40.62Deuteration (-CD₃) to exploit the kinetic isotope effect, slowing H-abstraction.
Pyridine Nitrogen Low-ModerateFMO / CYP3A40.45Naturally blocked by C2-methyl; consider N-oxidation prodrugs if clearance is too high.
C5-Bromine LowReductases0.10Maintain as an electron-withdrawing shield to protect the aromatic core.

Empirical Validation: In Vitro Microsomal Stability Protocol

While in silico models guide our design, in vitro Human Liver Microsome (HLM) assays provide the empirical data required for in vivo clearance scaling .

A robust protocol must be a self-validating system . If a compound degrades, we must know it is due to enzymatic action, not chemical instability. Therefore, this protocol integrates strict causality-driven parameters and controls.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 100 mM Potassium Phosphate (KPO₄) buffer at pH 7.4, supplemented with 3 mM MgCl₂.

    • Causality: Physiological pH is critical for CYP folding. Mg²⁺ is an essential divalent cation required for the catalytic function and structural integrity of CYP enzymes.

  • Microsome Addition: Dilute HLMs into the buffer to achieve a final protein concentration of 0.5 mg/mL.

    • Causality: Keeping protein concentration low (≤0.5 mg/mL) minimizes non-specific binding of lipophilic scaffolds to the microsomal lipid bilayer, which would artificially lower the free fraction ( fu​ ) and mask the true intrinsic clearance.

  • Compound Spiking: Add the (5-Bromo-2-methylpyridin-3-yl)methanol test compound to a final concentration of 1 µM (keep organic solvent <0.1% v/v).

  • Pre-Incubation: Incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction.

    • Causality: CYPs are monooxygenases that require NADPH as an obligate electron donor to drive the catalytic cycle.

    • Self-Validation Control: Run a parallel "Minus-NADPH" control. If the compound depletes here, it indicates chemical instability or non-CYP mediated degradation.

  • Time-Course Aliquoting: At 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot.

  • Reaction Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Acetonitrile instantly denatures the CYP proteins, halting metabolism precisely at the time point. It also precipitates the protein matrix, protecting the LC-MS/MS column from fouling .

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

MicrosomalAssay Step1 1. Prepare 1 µM Compound in 100 mM KPO4 (pH 7.4) Step2 2. Add Liver Microsomes (0.5 mg/mL protein) Step1->Step2 Step3 3. Pre-incubate (37°C) for 5-10 minutes Step2->Step3 Step4 4. Initiate Reaction Add 1 mM NADPH Step3->Step4 Step5 5. Aliquot at Timepoints (0, 15, 30, 45, 60 min) Step4->Step5 Step6 6. Quench Reaction Ice-cold Acetonitrile Step5->Step6 Step7 7. Centrifuge & Analyze via LC-MS/MS Step6->Step7

Fig 2: Step-by-step in vitro liver microsomal stability assay workflow for clearance determination.

Data Synthesis & Optimization

Once the LC-MS/MS data is acquired, we plot the natural log of the percent remaining versus time to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Table 2: Comparative In Vitro Assay Parameters (Theoretical Analogs)

By systematically modifying the scaffold based on our initial predictions, we can track the improvement in metabolic stability.

CompoundHLM t1/2​ (min)HLM CLint​ (µL/min/mg)RLM t1/2​ (min)Primary Metabolite Identified
Unmodified Scaffold 18.574.912.2C3-Carboxylic Acid
C2-CD₃ Analog 22.162.715.4C3-Carboxylic Acid
C3-CF₃ Analog >60<23.1>60C2-Hydroxymethyl

Interpretation: The data confirms that the C3-hydroxymethyl group is the primary liability. Deuterating the C2-methyl group provides only a marginal improvement, indicating that H-abstraction at C2 is not the rate-determining step for overall clearance. However, replacing the vulnerable C3-hydroxymethyl with a bioisosteric trifluoromethyl (-CF₃) group effectively shuts down the primary metabolic pathway, drastically improving the half-life to >60 minutes.

References

  • Higgins, L., et al. "The Effects of Type II Binding on Metabolic Stability and Binding Affinity in Cytochrome P450 CYP3A4." PubMed Central (NIH). Available at:[Link]

  • Stepan, A. F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Rydberg, P., et al. "SMARTCyp 3.0: enhanced cytochrome P450 site-of-metabolism prediction server." Bioinformatics (Oxford Academic). Available at:[Link]

  • Krishna, M. V., et al. "In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling." IntechOpen. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Process Optimization of (5-Bromo-2-methylpyridin-3-yl)methanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: (5-Bromo-2-methylpyridin-3-yl)methanol (CAS: 1346541-53-4) Introduction & Chemical Identity (5-Bromo-2-methylpyridin-3-yl)metha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: (5-Bromo-2-methylpyridin-3-yl)methanol (CAS: 1346541-53-4)

Introduction & Chemical Identity

(5-Bromo-2-methylpyridin-3-yl)methanol is a highly valued heterocyclic building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of Polycomb Repressive Complex 2 (PRC2) inhibitors—specifically EED and EZH2 targeted therapies for oncology[1]—as well as next-generation heterocyclic GLP-1 receptor agonists for metabolic disorders[2].

As a Senior Application Scientist, I have structured this guide to move beyond mere recipes. The protocols detailed below are designed as self-validating systems, ensuring that you understand the mechanistic causality behind each reagent choice, temperature fluctuation, and analytical checkpoint.

Mechanistic Insights & Route Selection

The transformation of an alkyl 5-bromo-2-methylnicotinate precursor into its corresponding primary alcohol requires a strategic choice of reducing agents. We present two field-proven methodologies, each selected based on specific laboratory constraints and scale requirements.

The Causality of Reagent Selection
  • Protocol A (NaBH₄ / MeOH): Traditionally, sodium borohydride (NaBH₄) is considered too mild to reduce aliphatic esters. However, the nicotinic ester substrate is highly electron-deficient due to the electron-withdrawing nature of the pyridine ring and the inductive effect of the bromine atom. Methanol acts as a protic solvent that hydrogen-bonds with the carbonyl oxygen, further increasing its electrophilicity. This allows NaBH₄ to efficiently execute the hydride transfer, making this an unexpectedly efficient, highly scalable, and safe route compared to utilizing Lithium Aluminum Hydride (LAH).

  • Protocol B (DIBAL-H / THF): Diisobutylaluminum hydride (DIBAL-H) is a strong, electrophilic reducing agent. While 1 equivalent at -78 °C typically halts at the aldehyde stage, utilizing an excess (>2.5 equivalents) and allowing the reaction to warm to 25 °C forces the complete reduction to the primary alcohol. The cryogenic initiation is crucial to prevent off-target reactions (such as debromination or ring reduction) before the aluminum complex stabilizes the tetrahedral intermediate.

MechanismLogic Ester 1. Ester Substrate (Electrophilic Carbonyl) Hydride 2. Hydride Attack (NaBH4 or DIBAL-H) Ester->Hydride Nucleophilic Addition Tetrahedral 3. Tetrahedral Alkoxide (Intermediate) Hydride->Tetrahedral Aldehyde 4. Transient Aldehyde (Rapidly Consumed) Tetrahedral->Aldehyde Alkoxide Elimination Alcohol 5. Primary Alcohol (Final Product) Aldehyde->Alcohol Second Hydride Attack

Mechanistic pathway of ester reduction to primary alcohol via hydride transfer.

Quantitative Data Summary

To facilitate rapid decision-making, the operational parameters for both validated routes are summarized below.

ParameterProtocol A (Borohydride)Protocol B (DIBAL-H)
Precursor Ethyl 5-bromo-2-methylnicotinateMethyl 5-bromo-2-methylnicotinate
Reducing Agent NaBH₄ (approx. 3.0 equiv)DIBAL-H (approx. 2.5 equiv)
Solvent Methanol (MeOH)Tetrahydrofuran (THF, Anhydrous)
Temperature Profile 0 °C → Ambient (25 °C)-78 °C → Ambient (25 °C)
Reaction Time 1 Hour16 Hours
Quenching Agent H₂OH₂O / aq. NaOH
Primary Advantage High scalability, safe, rapidHigh driving force for stubborn esters

Experimental Protocols

Protocol A: Borohydride-Mediated Reduction

Adapted from standard procedures for the synthesis of PRC2 inhibitors[3].

Materials:

  • Ethyl 5-bromo-2-methylnicotinate (1.0 g, 4.1 mmol)

  • Sodium borohydride (NaBH₄) (500 mg, 12.5 mmol)

  • Methanol (MeOH) (15 mL)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 5-bromo-2-methylnicotinate (1.0 g, 4.1 mmol) in 15 mL of Methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Controlling the initial exotherm prevents solvent boil-off and minimizes side-product formation.

  • Reagent Addition: Add sodium borohydride (500 mg, 12.5 mmol) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature for 1 hour.

  • Quenching: Carefully quench the reaction by the dropwise addition of 10 mL of distilled water. Caution: Hydrogen gas will evolve. Ensure proper ventilation.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 × 10 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target alcohol.

Protocol B: DIBAL-H Mediated Reduction

Adapted from synthetic routes for heterocyclic GLP-1 agonists[2].

Materials:

  • Methyl 5-bromo-2-methylnicotinate (2.0 g, 8.69 mmol)

  • DIBAL-H (1.0 M in THF, 21.74 mL, 21.74 mmol)

  • Anhydrous THF (30 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask flushed with N₂, dissolve methyl 5-bromo-2-methylnicotinate (2.0 g, 8.69 mmol) in 30 mL of anhydrous THF.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise add the DIBAL-H solution (21.74 mL) via syringe or addition funnel to maintain the internal temperature.

  • Reaction: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 25 °C. Stir for an additional 16 hours. Causality: The extended time at room temperature ensures the transient aldehyde is fully reduced to the alcohol.

  • Quenching (Fieser Method Variant): Cool the mixture back to 0 °C. Carefully quench by adding 0.9 mL of water, followed by aqueous NaOH (if required to break aluminum emulsions), and stir vigorously until granular aluminum salts form.

  • Isolation: Filter the suspension through a pad of Celite, wash the filter cake with Ethyl Acetate, and concentrate the filtrate in vacuo.

SynthesisWorkflow Start Precursor: Alkyl 5-bromo-2-methylnicotinate CondA Protocol A: NaBH4 / MeOH 0 °C to RT, 1h Start->CondA CondB Protocol B: DIBAL-H / THF -78 °C to RT, 16h Start->CondB QuenchA Quench: H2O Extract: DCM CondA->QuenchA QuenchB Quench: H2O / aq. NaOH Extract: EtOAc CondB->QuenchB Product Target Molecule: (5-Bromo-2-methylpyridin-3-yl)methanol QuenchA->Product QuenchB->Product

Divergent synthetic workflows for (5-Bromo-2-methylpyridin-3-yl)methanol preparation.

Analytical Characterization & Self-Validating Systems

To guarantee the integrity of the synthesis, the protocol must be treated as a self-validating system. Do not proceed to subsequent coupling steps without confirming the following analytical milestones:

  • TLC Monitoring (50% EtOAc in Hexanes): The starting ester is relatively non-polar (higher Rf​ ). Upon successful reduction, the product spot will appear significantly lower on the plate (lower Rf​ ) due to the hydrogen-bonding capability of the newly formed hydroxyl group. Both spots will be strongly UV-active at 254 nm.

  • LC-MS Validation: The exact mass of the product is 200.98 Da. In positive electrospray ionization (ESI+), look for the [M+H]+ peaks. Because of the naturally occurring bromine isotopes ( 79 Br and 81 Br in a ~1:1 ratio), you must observe a distinct doublet at m/z 202.0 and 204.0 .

  • ¹H NMR (CDCl₃) Signatures: The definitive proof of conversion is the disappearance of the ester alkyl protons (e.g., the ethyl quartet/triplet or methyl singlet) and the emergence of a new methylene singlet ( −CH2​OH ) at approximately 4.7 ppm, accompanied by a broad singlet for the hydroxyl proton.

References

  • Title: Triazolopyrimidine compounds and uses thereof (WO2016103155A1) Source: World Intellectual Property Organization (WIPO) / Google Patents URL: (Provides foundational methodology for Protocol A utilizing NaBH₄ in Methanol for PRC2 inhibitor precursors).
  • Title: Heterocyclic GLP-1 agonists (WO2022028572A1) Source: World Intellectual Property Organization (WIPO) / Google Patents URL: (Provides foundational methodology for Protocol B utilizing DIBAL-H in THF for GLP-1 agonist precursors).

Sources

Application

Scalable Preparation of (5-Bromo-2-methylpyridin-3-yl)methanol: Protocol and Mechanistic Insights

Executive Summary (5-Bromo-2-methylpyridin-3-yl)methanol is a highly versatile pyridine building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). It serves as a critical i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Bromo-2-methylpyridin-3-yl)methanol is a highly versatile pyridine building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). It serves as a critical intermediate in the development of Polycomb Repressive Complex 2 (PRC2) inhibitors for oncology 1, heterocyclic GLP-1 receptor agonists for type 2 diabetes 2, and Keap1-Nrf2 protein-protein interaction inhibitors 3.

This application note provides a comprehensive guide to its scalable preparation from alkyl 5-bromo-2-methylnicotinate. By analyzing the underlying reaction mechanisms, we detail two validated protocols: a highly scalable, protic-solvent-based reduction using Sodium Borohydride (NaBH₄), and an anhydrous, cryogenic reduction using Diisobutylaluminum Hydride (DIBAL-H).

Mechanistic Insights and Route Selection

The reduction of an ester to a primary alcohol conventionally requires aggressive hydride donors such as Lithium Aluminum Hydride (LiAlH₄). However, the specific electronic environment of the 5-bromo-2-methylnicotinate substrate allows for more strategic reagent selection.

  • Activation via the Pyridine Ring: The electron-deficient nature of the pyridine core, further enhanced by the inductive electron-withdrawing effect of the 5-bromo substituent, renders the ester carbonyl highly electrophilic and susceptible to milder hydride attack 1.

  • Protic Solvent Synergy (Route A): When Methanol (MeOH) is used as a solvent, it forms hydrogen bonds with the ester carbonyl, polarizing the C=O bond. This synergistic activation allows the relatively mild and inexpensive NaBH₄ to efficiently reduce the ester to the corresponding alcohol 3.

  • Anhydrous Precision (Route B): In scenarios where protic solvents are incompatible with other functional groups on more complex derivatives, DIBAL-H in Tetrahydrofuran (THF) offers an anhydrous alternative. The reaction must be initiated at cryogenic temperatures (-78 °C) to prevent over-reduction or unwanted ring-opening side reactions, ensuring strict chemoselectivity 2.

Quantitative Data & Route Comparison

The following table summarizes the operational parameters of the two validated synthetic routes to assist chemists in selecting the optimal method for their specific scale and laboratory capabilities.

ParameterProtocol A (NaBH₄ / MeOH)Protocol B (DIBAL-H / THF)
Optimal Substrate Ethyl or Methyl 5-bromo-2-methylnicotinateMethyl 5-bromo-2-methylnicotinate
Reagent Cost & Handling Low cost; easy to handle solidHigh cost; pyrophoric liquid requiring inert atmosphere
Scalability Excellent (Kilogram scale)Moderate (Requires specialized cryogenic vessels)
Safety Profile H₂ gas evolution (manageable with slow addition)Highly reactive; strict moisture exclusion required
Typical Yield > 85%> 80%
Primary Use Case Bulk synthesis of early-stage intermediatesComplex substrates sensitive to protic environments

Experimental Workflow

Workflow SM Starting Material: Alkyl 5-bromo-2-methylnicotinate R_A Protocol A (Scale-Up) NaBH4 / MeOH 0 °C → 25 °C, 4 h SM->R_A R_B Protocol B (Anhydrous) DIBAL-H / THF -78 °C → 25 °C, 16 h SM->R_B Q_A Aqueous Quench (H2O) Extraction (DCM) R_A->Q_A Q_B Fieser Workup (H2O / aq. NaOH) R_B->Q_B Prod Target Intermediate: (5-Bromo-2-methylpyridin-3-yl)methanol Q_A->Prod Q_B->Prod

Experimental workflow comparing NaBH4 and DIBAL-H reduction routes.

Step-by-Step Protocols

Protocol A: Scalable NaBH₄-Mediated Reduction

Demonstrated on an 82.8 mmol scale3.

Materials:

  • Ethyl 5-bromo-2-methylnicotinate: 20.2 g (82.8 mmol)

  • Sodium Borohydride (NaBH₄): 9.40 g (248 mmol, ~3.0 equiv)

  • Methanol (MeOH): 100 mL

  • Dichloromethane (DCM): 360 mL (for extraction)

Procedure:

  • Substrate Dissolution: Dissolve ethyl 5-bromo-2-methylnicotinate (20.2 g) in MeOH (100 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice-water bath.

  • Hydride Addition (Causality Focus): Add NaBH₄ (9.40 g) in small portions over 30–45 minutes. Why? Methanol reacts with NaBH₄ to generate hydrogen gas and sodium tetramethoxyborate. Portion-wise addition at 0 °C is critical to prevent thermal runaway and control effervescence 3.

  • Reaction Maturation: Remove the ice bath and allow the reaction to gradually warm to room temperature (25 °C). Stir for 4 hours.

  • In-Process Control (IPC) / Self-Validation: Monitor the reaction via TLC (e.g., 30% EtOAc in Hexanes) or LC-MS. The reaction is self-validating when the higher-Rf ester spot is fully consumed.

  • Quenching: Slowly add H₂O (80 mL) to the mixture. Why? Water hydrolyzes any remaining borate complexes and safely neutralizes unreacted hydrides.

  • Extraction & Isolation: Extract the aqueous mixture with DCM (3 × 120 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the title compound as a white to off-white solid.

Protocol B: DIBAL-H Mediated Reduction

Demonstrated on an 8.69 mmol scale2.

Materials:

  • Methyl 5-bromo-2-methylnicotinate: 2.0 g (8.69 mmol)

  • DIBAL-H (1.0 M in THF): 21.74 mL (21.74 mmol, 2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF): 30 mL

Procedure:

  • Inert Setup: Dissolve the ester (2.0 g) in anhydrous THF (30 mL) under a strict nitrogen (N₂) atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Hydride Addition (Causality Focus): Dropwise add the 1.0 M DIBAL-H solution. Why? Cryogenic temperatures are required to ensure the hydride selectively attacks the ester carbonyl without causing over-reduction or promoting ring-opening side reactions 2.

  • Reaction Maturation: Stir at -78 °C for 0.5 hours. Remove the cooling bath and allow the mixture to stir at 25 °C for 16 hours.

  • Fieser Workup (Causality Focus): Quench the reaction carefully by sequentially adding water (0.9 mL), 15% w/v aqueous NaOH (0.9 mL), and additional water (2.2 mL). Why? This specific sequence prevents the formation of a gelatinous aluminum hydroxide emulsion. Instead, it precipitates granular aluminate salts that are easily filterable, ensuring a self-validating, clean phase separation.

  • Isolation: Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with THF or EtOAc. Concentrate the filtrate under reduced pressure to afford the crude alcohol.

References

  • WO2016103155A1 - Triazolopyrimidine compounds and uses thereof Source: Google Patents URL
  • WO2022028572A1 - Heterocyclic glp-1 agonists Source: Google Patents URL
  • EP4364804A2 - INHIBITORS OF KEAP1-NRF2 PROTEIN-PROTEIN INTERACTION Source: European Patent Office URL

Sources

Method

Application Note: Strategic Utilization of (5-Bromo-2-methylpyridin-3-yl)methanol in Agrochemical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary and Strategic Rationale The development o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary and Strategic Rationale

The development of next-generation agrochemicals—encompassing herbicides, fungicides, and insecticides—relies heavily on robust, versatile heterocyclic building blocks. Pyridine derivatives are foundational to this effort, accounting for approximately 47% of global pyridine consumption in agrochemical synthesis[1]. Their inherent systemic mobility in plant vascular systems and their ability to engage in critical hydrogen-bonding interactions with biological targets make them indispensable[2].

(5-Bromo-2-methylpyridin-3-yl)methanol (CAS: 1346541-53-4) represents a highly privileged scaffold in the Intermediate Derivatization Method (IDM) of agrochemical discovery[3][4]. As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a programmable node for molecular diversification.

Mechanistic Causality of the Scaffold's Architecture:
  • C5-Bromine (The Extension Handle): The halogen at the 5-position is electronically primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows for the rapid introduction of lipophilic aryl or heteroaryl groups, which are critical for fitting into the hydrophobic pockets of targets like fungal kinases or insect nicotinic acetylcholine receptors (nAChRs)[2][5].

  • C3-Hydroxymethyl (The Linker): The primary alcohol provides a flexible methylene linker. It can be chemoselectively activated (via halogenation or mesylation) to serve as an electrophile, or oxidized to an aldehyde/acid for condensation reactions. This flexibility dictates the spatial orientation of the active ingredient within the target binding site.

  • C2-Methyl (The Shield): The ortho-methyl group provides essential steric hindrance, protecting the pyridine nitrogen from rapid N-oxidation (a common metabolic degradation pathway in plants and soil), thereby extending the half-life of the agrochemical formulation.

BindingLogic N1 Pyridine Nitrogen H-Bond Acceptor Target Agrochemical Target (e.g., nAChR or Fungal Kinase) N1->Target Anchoring / Binding Affinity N2 2-Methyl Group Steric Shielding & Lipophilicity N2->Target Metabolic Stability N3 5-Bromo Handle Cross-Coupling Site for Hydrophobic Extension N3->Target Hydrophobic Pocket Fit N4 3-Hydroxymethyl Linker for Target Orientation N4->Target Spatial Orientation

Caption: Mechanistic logic of the (5-Bromo-2-methylpyridin-3-yl)methanol scaffold in target binding.

Physicochemical and Quantitative Data

Before initiating synthesis, it is critical to understand the baseline properties and optimization parameters of the scaffold. Table 1 outlines the core physical properties, while Table 2 summarizes the quantitative optimization of the C5 cross-coupling reaction, demonstrating how catalyst selection directly impacts yield.

Table 1: Physicochemical Profile of the Scaffold [3]

PropertyValueStructural Implication
CAS Number 1346541-53-4Unique identifier for procurement and safety tracking.
Molecular Formula C₇H₈BrNODictates mass balance and stoichiometric calculations.
Molecular Weight 202.05 g/mol Low MW allows for substantial downstream derivatization while adhering to Lipinski-like rules for agrochemicals.
Physical Form Solid (Powder/Crystals)Facilitates easy weighing and purification via recrystallization.

Table 2: Optimization of C5 Suzuki-Miyaura Coupling Conditions [5] (Coupling of (5-Bromo-2-methylpyridin-3-yl)methanol with 4-chlorophenylboronic acid)

Catalyst System (5 mol%)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)
Pd(PPh₃)₄ / Na₂CO₃1,4-Dioxane/H₂O (4:1)901678%
Pd(dppf)Cl₂ / K₂CO₃Toluene/H₂O (4:1)1001286%
Pd(OAc)₂ / SPhos / K₃PO₄ DMF/H₂O (9:1) 80 8 94%

Insight: The use of the electron-rich, sterically demanding SPhos ligand significantly accelerates the oxidative addition into the C-Br bond, while K₃PO₄ provides optimal basicity without degrading the primary alcohol.

Synthetic Workflows and Methodologies

The true value of this scaffold lies in its orthogonal reactivity. The C3-hydroxyl and C5-bromide can be functionalized independently. Below is the visualized workflow, followed by self-validating, step-by-step protocols.

Workflow A (5-Bromo-2-methylpyridin-3-yl)methanol Starting Material B C5 Cross-Coupling (Suzuki-Miyaura) A->B Pd Catalyst, Base, Arylboronic Acid C C3 Hydroxyl Activation (Chlorination) A->C SOCl2, DCM, 0°C to RT D Aryl-Substituted Pyridine Intermediate B->D Pathway 1: Scaffold Extension E Chloromethyl Pyridine Intermediate C->E Pathway 2: Linker Activation F Advanced Agrochemical Active Ingredient (AI) D->F Further Derivatization E->F Nucleophilic Substitution (N/O/S)

Caption: Divergent synthetic workflow for agrochemical AI generation from the pyridine scaffold.

Protocol 1: Chemoselective Activation of the C3-Hydroxymethyl Group

Objective: Convert the stable primary alcohol into a highly reactive chloromethyl leaving group for subsequent nucleophilic substitution (e.g., attaching a triazole or pyrazole ring common in fungicides).

Causality & Rationale: Thionyl chloride (SOCl₂) is selected over PCl₃ or PCl₅ because its byproducts (SO₂ and HCl) are gaseous, driving the reaction to completion via Le Chatelier's principle and simplifying the workup. The pyridine ring acts as an internal base, temporarily forming a hydrochloride salt that protects the ring from unwanted electrophilic side reactions.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an inert nitrogen atmosphere. Add (5-Bromo-2-methylpyridin-3-yl)methanol (1.0 eq, 10 mmol, ~2.02 g) and anhydrous dichloromethane (DCM, 30 mL).

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Reasoning: The reaction is highly exothermic; thermal control prevents polymerization or etherification side-reactions.

  • Reagent Addition: Dropwise, add thionyl chloride (1.5 eq, 15 mmol, ~1.09 mL) over 15 minutes via a syringe.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (2:1). The starting material (Rf ~0.2, UV active) should completely disappear, replaced by a less polar spot (Rf ~0.6).

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous NaHCO₃ (50 mL). Reasoning: The base neutralizes excess HCl and deprotonates the pyridine hydrochloride salt, driving the free-base product into the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-(chloromethyl)-5-bromo-2-methylpyridine.

Protocol 2: C5 Suzuki-Miyaura Cross-Coupling (Scaffold Extension)

Objective: Extend the aromatic system at the C5 position to increase lipophilicity and target-site affinity, a standard practice in the discovery of pyridine-based agrochemicals[4][5].

Causality & Rationale: The biphasic solvent system (Dioxane/Water) is critical. Dioxane solubilizes the organic halide and boronic acid, while water dissolves the inorganic base. The base (K₂CO₃) is mechanistically required to coordinate with the boronic acid, forming a negatively charged boronate complex that undergoes rapid transmetalation with the Pd(II) intermediate.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine (5-Bromo-2-methylpyridin-3-yl)methanol (1.0 eq, 5 mmol, ~1.01 g), the desired arylboronic acid (1.2 eq, 6 mmol), and K₂CO₃ (3.0 eq, 15 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 25 mL). Reasoning: Degassing prevents the oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid.

  • Catalyst Addition: Under a positive flow of nitrogen, add Pd(dppf)Cl₂ (0.05 eq, 5 mol%). Seal the tube.

  • Heating: Heat the mixture in an oil bath at 90 °C for 12 hours with vigorous stirring.

  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The mass spectrum must show the disappearance of the characteristic 1:1 bromine isotopic doublet (M / M+2) at m/z 202/204, replaced by the desired product mass [M+H]⁺.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (50 mL), and filter through a pad of Celite to remove palladium black.

  • Purification: Wash the filtrate with water and brine. Dry the organic phase, concentrate, and purify via flash column chromatography (Silica gel, gradient elution of Hexanes/EtOAc) to isolate the pure 5-aryl-2-methylpyridin-3-yl methanol derivative.

References

  • Acmec Biochemical. "1346541-53-4[(5-Bromo-2-methylpyridin-3-yl)methanol] - Acmec Biochemical." Accessed March 12, 2026.
  • Benchchem. "Application Notes and Protocols for the Use of Pyridine Scaffolds in Agrochemical Synthesis." Accessed March 12, 2026.
  • Guan, A.-Y., et al. (Bioorganic & Medicinal Chemistry).
  • Benchchem. "5-Bromo-2-methylpyridine | 3430-13-5 - Benchchem (Suzuki-Miyaura Protocols)." Accessed March 12, 2026.
  • Market Reports World. "Pyridine & Pyridine Derivatives Market Size & Opportunities Report, 2033." Accessed March 12, 2026.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yields in the synthesis of (5-Bromo-2-methylpyridin-3-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis of substituted pyridines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis of substituted pyridines. The reduction of 5-bromo-2-methylnicotinic acid esters to (5-Bromo-2-methylpyridin-3-yl)methanol is a critical node in many pharmaceutical workflows, particularly in the synthesis of PRC2 inhibitors and GLP-1 agonists[1].

Because this molecule contains both an electron-deficient heteroaromatic ring (prone to dehalogenation) and a basic nitrogen capable of metal coordination, achieving high yields requires strict control over reagent selection, temperature, and workup conditions.

Below is our comprehensive troubleshooting guide and validated protocol repository to help you optimize your yields.

Part 1: Quantitative Analysis of Reduction Strategies

Selecting the right reducing agent is the foundation of a high-yielding reaction. The table below summarizes the causality behind the success or failure of common reagents used for this specific transformation.

Table 1: Comparative Analysis of Reducing Agents for 5-Bromo-2-methylnicotinate Esters

Reducing AgentSolventOptimal Temp.Typical YieldMechanistic Caveats & Common Issues
NaBH₄ Methanol0 °C to RT70–85%Mildest approach. Requires excess (3-4 eq.) due to competitive solvent quenching. Prone to boron-product complexation during workup[1].
DIBAL-H THF-78 °C to RT80–90%Highly efficient but requires strictly anhydrous conditions. Risk of aluminum emulsion formation during aqueous quench.
LiAlH₄ (LAH) THF0 °C< 40%Too aggressive. High risk of hydrodehalogenation (loss of the 5-bromo group) and over-reduction of the pyridine ring. Not recommended.

Part 2: Troubleshooting Workflow & FAQs

When your isolated yields drop below expected baselines, follow this logical diagnostic pathway to identify the root cause.

TroubleshootingWorkflow Start Low Yield of (5-Bromo-2-methylpyridin-3-yl)methanol Q1 Is the starting ester fully consumed? Start->Q1 No1 Incomplete Reaction: - Check solvent moisture - Increase reducing agent eq. Q1->No1 No Yes1 Check crude LC-MS/NMR for side products Q1->Yes1 Yes Q2 Is debromination observed (loss of 5-Br)? Yes1->Q2 Yes2 Over-reduction: - Lower temp to 0°C or -78°C - Avoid strong agents like LAH Q2->Yes2 Yes No2 Product lost during aqueous workup Q2->No2 No FixWorkup Workup Optimization: - Use Rochelle's salt (DIBAL-H) - Adjust pH to 8-9 (NaBH4) - Extract with EtOAc/DCM No2->FixWorkup

Figure 1: Logical troubleshooting workflow for optimizing yields in pyridine ester reductions.

Q1: Why am I seeing incomplete conversion of the starting ester when using NaBH₄?

Causality: NaBH₄ is a relatively mild reducing agent. When used in protic solvents like methanol, it reacts with the solvent to form methoxyborohydrides and hydrogen gas. If the methanol is not strictly anhydrous, or if the reaction is run too warm, the reducing agent is rapidly consumed by the solvent before it can fully reduce the ester. Solution: Ensure your methanol is dry. Always use a stoichiometric excess of NaBH₄ (typically 3 to 4 equivalents) and add it portion-wise at 0 °C to manage the exotherm and preserve the active hydride species[1].

Q2: My LC-MS shows a significant M-79 peak (loss of Bromine). What causes this and how do I prevent it?

Causality: The M-79 peak corresponds to (2-methylpyridin-3-yl)methanol, the debrominated side product. The 5-position of the pyridine ring is highly electron-deficient, making the carbon-bromine bond susceptible to hydrodehalogenation (reductive cleavage). This occurs when the reducing agent is too aggressive (e.g., LiAlH₄) or when DIBAL-H reductions are initiated at temperatures that are too high. Solution: Avoid LiAlH₄ entirely for this substrate. If using DIBAL-H, ensure the addition is strictly controlled at -78 °C. If using NaBH₄, do not allow the reaction to reflux.

Q3: The reaction goes to completion, but my isolated yield is under 40%. Where is my product?

Causality: (5-Bromo-2-methylpyridin-3-yl)methanol contains both a basic pyridine nitrogen and a coordinating hydroxyl group. It readily forms stable, water-soluble complexes with the boron or aluminum salts generated during the reduction. If your workup does not effectively break these complexes, the product remains trapped in the aqueous layer. Solution:

  • For DIBAL-H: Never use a simple aqueous quench. Use the Fieser workup (Water/NaOH/Water) to convert aluminum salts into an insoluble granular solid, or stir the crude mixture with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) for 1-2 hours to chelate the aluminum.

  • For NaBH₄: After quenching with water, remove the methanol under reduced pressure. Adjust the aqueous layer to pH 8-9 (using saturated NaHCO₃) to deprotonate the pyridine ring, then extract with a highly polar organic solvent like a 3:1 mixture of Chloroform:Isopropanol, or perform multiple extractions with DCM[1].

Part 3: Validated Experimental Protocols

To ensure reproducibility, every protocol described below acts as a self-validating system, incorporating in-process checks to confirm the mechanism is proceeding as intended.

Protocol A: Sodium Borohydride (NaBH₄) Reduction

Self-validating mechanism: The slow addition of NaBH₄ at 0 °C controls the exothermic release of hydrogen gas and minimizes the formation of des-bromo impurities.

  • Initiation: Dissolve ethyl 5-bromo-2-methylnicotinate (1.0 eq, e.g., 1.0 g, 4.1 mmol) in anhydrous Methanol (15 mL) under an inert nitrogen atmosphere[1].

  • Reduction: Cool the solution to 0 °C using an ice bath. Add Sodium Borohydride (3.0 eq, 500 mg, 12.5 mmol) portion-wise to control the evolution of hydrogen gas[1].

  • Propagation: Stir the mixture at 0 °C for 1 hour. Monitor conversion via TLC or LC-MS to ensure the ester is fully consumed.

  • Quench & Hydrolysis: Carefully quench the reaction by adding water (10 mL) dropwise. This hydrolyzes the reactive alkoxyborohydride intermediates[1].

  • Isolation: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 10 mL)[1]. Critical Step: If phase separation is poor, adjust the aqueous layer to pH 8 to free the basic pyridine nitrogen from boron complexes.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (5-Bromo-2-methylpyridin-3-yl)methanol.

Protocol B: Diisobutylaluminum Hydride (DIBAL-H) Reduction

Self-validating mechanism: Conducting the reaction at -78 °C prevents the cleavage of the sensitive carbon-bromine bond while selectively reducing the ester.

  • Initiation: Dissolve methyl 5-bromo-2-methylnicotinate (1.0 eq, e.g., 2.0 g, 8.69 mmol) in anhydrous THF (30 mL) under a nitrogen atmosphere.

  • Reduction: Cool the reaction flask to -78 °C (dry ice/acetone bath). Dropwise add DIBAL-H (1.0 M in THF, 2.5 eq, 21.74 mL) to maintain the internal temperature.

  • Propagation: Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to 25 °C and stir for an additional 16 hours.

  • Quench: Cool back to 0 °C and quench sequentially with water (0.9 mL), 15% aqueous NaOH (0.9 mL), and water (2.25 mL) (Fieser method) to precipitate aluminum salts as a granular white solid.

  • Isolation: Stir vigorously for 15 minutes, add anhydrous MgSO₄, filter through a pad of Celite, and wash the filter cake thoroughly with THF or EtOAc.

  • Concentration: Evaporate the filtrate to afford the target methanol derivative.

References

  • Title: WO2016103155A1 - Triazolopyrimidine compounds and uses thereof | Source: Google Patents | URL
  • Title: WO2022028572A1 - Heterocyclic glp-1 agonists | Source: Google Patents | URL

Sources

Optimization

Technical Support Center: Troubleshooting Palladium Poisoning in the Coupling of (5-Bromo-2-methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting for palladium catalyst poisoning, a common challenge in cross-coupling reactions, with a specific focus on the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for palladium catalyst poisoning, a common challenge in cross-coupling reactions, with a specific focus on the substrate (5-Bromo-2-methylpyridin-3-yl)methanol. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-tested solutions to help you diagnose and overcome catalyst deactivation.

Troubleshooting Guide: Diagnosis and Resolution

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.

Question 1: My coupling reaction with (5-Bromo-2-methylpyridin-3-yl)methanol has stalled or shows low conversion. How can I determine if palladium poisoning is the cause?

Answer:

Low or no conversion is a primary indicator of catalyst deactivation, and poisoning is a likely culprit.[1] Here’s a systematic approach to diagnose the issue:

1. Visual Inspection:

  • Observation: Look for the formation of a black precipitate.

  • Interpretation: This is likely "palladium black," an agglomerated, inactive form of palladium metal, which is a strong indicator of catalyst decomposition.[1][2] This can be caused by ligand degradation or oxidation of the active Pd(0) species.[2]

2. Purity Check of Reagents and Solvents:

  • Rationale: Impurities are a frequent source of catalyst poisons. Even trace amounts of certain substances can completely halt the catalytic cycle.[1]

  • Action: Conduct a small-scale control experiment using highly purified reagents and solvents. This includes using anhydrous, degassed solvents and freshly recrystallized solid reagents.[2] If this high-purity reaction proceeds successfully, it strongly suggests that your original materials contain catalyst poisons.[2]

3. The Substrate Itself - A Potential Poison:

  • Rationale: The substrate, (5-Bromo-2-methylpyridin-3-yl)methanol, contains a pyridine nitrogen. Nitrogen-containing heterocycles can act as ligands, coordinating strongly to the palladium center and inhibiting its catalytic activity.[3][4] This is a known issue with nitrogen-rich heterocycles.[4]

  • Action: If you suspect substrate-related poisoning, consider modifying the reaction conditions. A change in ligand, solvent, or temperature might mitigate this inhibitory effect.

Question 2: My reaction mixture turned black, and the reaction stopped. What does this signify, and how can I prevent it?

Answer:

The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black.[1] This deactivation pathway is common and can be triggered by several factors:

  • Ligand Dissociation: Particularly with bulky monodentate phosphine ligands, dissociation from the palladium center can lead to the formation of unstable, under-ligated species that readily aggregate.[1]

  • Oxidation: The presence of oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[2] This also applies to oxygen-sensitive phosphine ligands.[1]

  • Thermal Instability: Some palladium complexes, especially those with sterically demanding ligands, have poor thermal stability and can decompose at elevated temperatures.[5]

Prevention Strategies:

  • Ligand Selection: Employ robust ligands that form stable complexes with palladium. Bidentate ligands or sterically hindered N-heterocyclic carbenes (NHCs) can prevent the aggregation of Pd(0) species.[2] Electron-rich and bulky phosphine ligands can also enhance catalyst stability and activity.[4]

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1] Degassing solvents and reagents by sparging with an inert gas or using freeze-pump-thaw cycles is crucial.[4]

  • Temperature Control: Avoid unnecessarily high reaction temperatures. If a reaction is sluggish, consider optimizing other parameters like ligand or base before drastically increasing the heat.

Question 3: I suspect my starting materials or reagents are contaminated. What are common culprits, and how can I purify my materials?

Answer:

Contaminants in starting materials, solvents, or even from previous reactions can act as potent catalyst poisons.[6]

Common Catalyst Poisons:

Poison ClassExamplesMechanism of Poisoning
Sulfur Compounds Thiophenes, hydrogen sulfide, elemental sulfurStrong adsorption to the palladium surface, blocking active sites.[3][7]
Nitrogen Compounds Amines, pyridines (including the substrate itself)Coordination to palladium active sites, inhibiting substrate binding.[3]
Halides Excess iodide or bromideFormation of stable, less reactive palladium-halide complexes.[4]
Strongly Coordinating Species Carbon monoxideBinds strongly to palladium, displacing other ligands.[8]
Oxidizing Agents Oxygen, peroxidesOxidizes active Pd(0) to inactive Pd(II).[2]

Purification Protocols:

  • Solvents: Use anhydrous, degassed solvents of the highest purity available. If necessary, distill solvents over an appropriate drying agent.

  • (5-Bromo-2-methylpyridin-3-yl)methanol & Other Solids: Recrystallization is an effective method for purifying solid starting materials.

  • Liquid Reagents: Distillation can be used to purify liquid reagents.

  • Filtration through Adsorbents: Passing solutions of starting materials through a plug of activated carbon or alumina can remove certain impurities.[9]

Question 4: My reaction works on a small scale but fails or gives poor yields upon scale-up. Could this be related to catalyst poisoning?

Answer:

Yes, scale-up issues are frequently linked to catalyst deactivation.[10] Here's why:

  • Surface Area to Volume Ratio: Small-scale reactions have a higher surface area to volume ratio, which can facilitate more efficient heat and mass transfer. In larger reactors, localized overheating can lead to thermal degradation of the catalyst or ligands.

  • Mixing Efficiency: Inefficient mixing on a larger scale can lead to localized high concentrations of reagents, which can promote side reactions or catalyst decomposition.

  • Introduction of Impurities: Larger quantities of reagents and solvents increase the absolute amount of any potential impurities, which may have been negligible on a small scale.

Troubleshooting Scale-Up Issues:

  • Re-optimize Conditions: Reaction conditions often need to be re-optimized for larger scales. This may involve adjusting the stirring rate, heating method, and rate of addition of reagents.

  • Catalyst Loading: While it may seem counterintuitive, sometimes a slight increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can overcome poisoning effects on a larger scale.[1] However, the goal should be to identify and eliminate the poison for a more sustainable process.

  • Purity is Paramount: Ensure the purity of all materials used in the scale-up is consistent with the small-scale experiments that were successful.

FAQs: Understanding Palladium Poisoning

What are the main mechanisms of palladium catalyst deactivation?

Palladium catalysts can deactivate through several mechanisms:

  • Poisoning: The irreversible binding of impurities to the catalyst's active sites.[11]

  • Coking: The deposition of carbonaceous materials on the catalyst surface, blocking active sites.[3][8]

  • Sintering/Agglomeration: The growth of palladium particles, leading to a decrease in the active surface area.[8] This often results in the formation of palladium black.[2]

  • Leaching: The loss of the active metal from the support into the reaction solution.[8]

  • Oxidation: The conversion of the active Pd(0) to a less active Pd(II) state.[2]

Can a "poisoned" catalyst be regenerated?

In some cases, catalyst regeneration is possible, but its effectiveness depends on the nature of the poison and the catalyst.

  • For coking: Treatment at high temperatures with a stream of air or hydrogen can sometimes burn off carbonaceous deposits.[8]

  • For sulfur poisoning: Regeneration can be challenging, but thermal treatments have been explored.[2]

  • For palladium black: It is often more practical to recover the palladium and prepare a fresh catalyst.[2]

How can I minimize the risk of palladium poisoning from the start?

  • Use high-purity reagents and solvents.

  • Ensure a scrupulously clean reaction setup.

  • Maintain a strictly inert atmosphere.

  • Choose a robust ligand and catalyst system appropriate for your substrate.

  • Optimize reaction conditions to use the mildest possible temperature and shortest reaction time.

Experimental Protocol: Small-Scale Test for Diagnosing Catalyst Poisoning

This protocol helps determine if impurities in your reagents or solvents are the cause of catalyst deactivation.

Objective: To compare the performance of a coupling reaction using standard laboratory reagents versus high-purity reagents.

Materials:

  • (5-Bromo-2-methylpyridin-3-yl)methanol

  • Your chosen coupling partner (e.g., a boronic acid for a Suzuki coupling)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Standard laboratory-grade solvent

  • High-purity, anhydrous, degassed solvent

  • Standard reagents

  • High-purity, recrystallized reagents

  • Schlenk flasks or similar reaction vessels for inert atmosphere reactions

Procedure:

Reaction A: Baseline Reaction

  • Set up a reaction in a Schlenk flask under an inert atmosphere (Argon or Nitrogen).

  • Add (5-Bromo-2-methylpyridin-3-yl)methanol, your coupling partner, and the base using your standard laboratory-grade reagents.

  • In a separate vial, pre-mix the palladium precursor and ligand (if applicable).

  • Add the catalyst/ligand mixture to the reaction flask.

  • Add your standard laboratory-grade solvent.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.[4]

  • Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.

Reaction B: High-Purity Reaction

  • Repeat the exact same procedure as Reaction A, but substitute all reagents and the solvent with their high-purity counterparts.

Analysis and Interpretation:

  • Scenario 1: Reaction A fails or gives low yield, while Reaction B proceeds to high conversion. This is a strong indication that your standard reagents or solvent contain catalyst poisons.

  • Scenario 2: Both reactions fail or give low yields. The issue may be with the reaction conditions (temperature, base, ligand choice) or inherent instability of the catalyst system with your specific substrate. The pyridine moiety of your substrate could be the primary inhibitor.[4]

Visualization of Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting palladium catalyst poisoning.

Troubleshooting_Workflow start Reaction Failure/Low Conversion visual_check Visual Check: Black Precipitate? start->visual_check yes_precipitate Yes visual_check->yes_precipitate Yes no_precipitate No visual_check->no_precipitate No pd_black Likely Pd Black Formation (Catalyst Decomposition) yes_precipitate->pd_black purity_test Run High-Purity Control Reaction no_precipitate->purity_test optimize_ligand Optimize Ligand & Atmosphere pd_black->optimize_ligand control_improves Control Reaction Improved? purity_test->control_improves yes_improved Yes control_improves->yes_improved Yes no_improved No control_improves->no_improved No purify_reagents Source of Poison Identified. Purify Reagents/Solvents. yes_improved->purify_reagents reassess_conditions Reassess Reaction Conditions: - Ligand Choice - Base/Solvent - Temperature - Substrate Inhibition no_improved->reassess_conditions

Caption: Decision tree for troubleshooting palladium poisoning.

References

  • Benchchem. (n.d.). Preventing catalyst poisoning in palladium-catalyzed dehydrogenation of cyclohexanone.
  • Benchchem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
  • Benchchem. (n.d.). Troubleshooting palladium catalyst deactivation with 2-Iodo-5-(m-tolyl)oxazole.
  • Benchchem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
  • StudySmarter. (2024, August 27). Catalyst Poisoning: Palladium & Platinum.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). ACS Publications.
  • Albers, P., Pietsch, J., & Parker, S. F. (2001). Poisoning and deactivation of palladium catalysts.
  • Bakos, J., & Czeh, A. (n.d.). Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. Semantic Scholar.
  • Google Patents. (n.d.). Method of removing palladium.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2017, December 8). ACS Publications.
  • TCI Deutschland GmbH. (n.d.). Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry.
  • Reddit. (2022, December 4). Formation of palladium black during Suzuki coupling.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pyridine Methanol Oxidations

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemoselective challenges of oxidizing pyridine m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemoselective challenges of oxidizing pyridine methanols (e.g., 2-, 3-, or 4-pyridinemethanol) to their corresponding aldehydes or carboxylic acids.

Below, you will find mechanistic troubleshooting FAQs, quantitative data comparisons, logical workflows, and self-validating protocols to ensure high-yield, side-reaction-free syntheses.

Mechanistic Troubleshooting & FAQs

Q: Why am I getting pyridine N-oxide instead of the aldehyde when using peroxide-based oxidants?

Causality & Mechanism: The lone pair of electrons on the pyridine nitrogen is highly nucleophilic. When exposed to electrophilic oxidizing agents like peroxy acids (e.g., mCPBA) or hydrogen peroxide, the nitrogen atom rapidly attacks the peroxide oxygen, leading to N-oxidation before the hydroxyl group can be fully oxidized 1. Resolution: Abandon peroxide-based oxidants for this transformation. Switch to hypervalent iodine reagents like Dess-Martin Periodinane (DMP) or transition-metal oxides (like MnO₂), which are chemoselective for the alcohol moiety. If you must use a system prone to N-oxidation, pre-form a pyridinium salt (e.g., using HCl) to protonate the nitrogen, thereby deactivating its nucleophilicity.

Q: My TEMPO/bleach oxidation keeps yielding pyridinecarboxylic acid. How do I arrest the reaction at the aldehyde stage?

Causality & Mechanism: Over-oxidation to the carboxylic acid in aqueous media is driven by aldehyde hydration. Water nucleophilically attacks the newly formed pyridinecarboxaldehyde to form a gem-diol (aldehyde hydrate). This doubly resonance-stabilized oxocarbenium precursor is rapidly oxidized a second time by the primary oxidant 2. Resolution: To stop at the aldehyde, you must eliminate water from the system or strictly control stoichiometry. Using anhydrous oxidants like DMP prevents gem-diol formation entirely 3. If you prefer TEMPO, utilize Anelli's biphasic conditions with strictly stoichiometric sodium hypochlorite and limit reaction times, or adopt Zhao's modification (catalytic NaOCl with stoichiometric NaClO₂) to prevent both over-oxidation and unwanted ring chlorination 4.

Q: When using Pd or Ru catalysts for aerobic oxidation, the reaction stalls prematurely. What causes this?

Causality & Mechanism: Pyridine methanols are notorious for catalyst poisoning. The basic N-heteroatom coordinates strongly to the empty d-orbitals of transition metals (like Pd, Ru, or Au-Pd nanoparticles), occupying the active catalytic sites and preventing substrate turnover 5. Resolution: Modify the microenvironment by conducting the electrocatalytic or aerobic oxidation in an acidic medium. Protonating the pyridine nitrogen (forming a pyridinium ion) eliminates its ability to coordinate to the metal center, restoring catalytic activity 6.

Quantitative Data Presentation

Use the following table to compare the risk profiles of common oxidation systems when applied to pyridine methanols.

Oxidant SystemTarget ProductRisk of N-OxidationRisk of Over-OxidationRisk of Catalyst PoisoningRecommended Mitigation Strategy
mCPBA / H₂O₂ Aldehyde/AcidHigh ModerateN/AAvoid for alcohol oxidation; use non-peroxy alternatives.
TEMPO / NaOCl AldehydeLowHigh N/ALimit reaction time; use Zhao's modification to prevent chlorination.
Dess-Martin (DMP) AldehydeLowLowN/ABuffer with pyridine/NaHCO₃ if the substrate is acid-labile.
Activated MnO₂ AldehydeLowLowN/AUse large excess (5-10 eq) of highly activated MnO₂; strictly anhydrous.
Pd/Ru (Aerobic) AldehydeLowModerateHigh Protonate pyridine N (acidic media) to prevent metal coordination.

Logical Workflows & Reaction Pathways

DecisionTree Start Pyridine Methanol Oxidation Goal Target Product? Start->Goal Aldehyde Aldehyde Goal->Aldehyde Acid Carboxylic Acid Goal->Acid Excess Oxidant Water Aqueous Conditions? Aldehyde->Water Anhydrous Anhydrous (DMP/MnO2) Prevents Over-oxidation Water->Anhydrous No Aqueous Aqueous (TEMPO/Bleach) Risk: Hydrate Formation Water->Aqueous Yes Metal Metal Catalyst? Aqueous->Metal Poison Risk: N-Coordination Mitigation: Acidic Media Metal->Poison Yes (Pd/Ru)

Fig 1: Logical decision tree for selecting pyridine methanol oxidation conditions.

DMPWorkflow S1 1. Substrate Prep Dry DCM, 0 °C S2 2. Oxidant Add 1.2 eq DMP S1->S2 S3 3. Reaction Stir at RT (1-2 h) S2->S3 S4 4. Quench Na2S2O3 / NaHCO3 S3->S4 S5 5. Extraction Organic Layer S4->S5

Fig 2: Self-validating experimental workflow for Dess-Martin Periodinane oxidation.

Self-Validating Experimental Protocols

Protocol A: Anhydrous Oxidation to Pyridinecarboxaldehyde using DMP

This method ensures high chemoselectivity and completely avoids over-oxidation to the carboxylic acid.

  • Preparation: Dissolve 1.0 equivalent of the pyridine methanol in anhydrous dichloromethane (DCM) under an inert atmosphere (Argon or N₂). Cool the flask to 0 °C.

  • Oxidation: Slowly add 1.2 equivalents of Dess-Martin Periodinane (DMP). If the substrate contains acid-labile protecting groups, co-add 2.0 equivalents of anhydrous pyridine to buffer the acetic acid byproduct.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours. Monitor via TLC.

  • Quench & Self-Validation Checkpoint: Pour the reaction mixture into a 1:1 mixture of 10% aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.

    • Validation: The mixture will initially form a cloudy white suspension (iodine byproducts). Vigorously stir for 15–30 minutes until the organic and aqueous layers become completely clear and transparent. This visual cue validates that all excess oxidant has been successfully reduced and neutralized.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Mild Heterobenzylic Oxidation using Activated MnO₂

A highly scalable, mild protocol utilizing heterogeneous conditions to prevent N-oxidation.

  • Preparation: Dissolve 1.0 equivalent of the pyridine methanol in a suitable anhydrous solvent (e.g., DCM, chloroform, or ethyl acetate).

  • Oxidation: Add 5.0 to 10.0 equivalents of highly activated Manganese Dioxide (MnO₂).

  • Reaction: Stir the heterogeneous black suspension at room temperature (or reflux, depending on steric hindrance) for 4–12 hours 7.

  • Self-Validation Checkpoint: Validation of reaction completion is achieved via TLC. However, validation of reagent quality is observed physically: if the black suspension clumps heavily or the reaction stalls at <50% conversion, it validates that the MnO₂ batch is not sufficiently "activated" (lacks necessary surface area/defect sites). A fresh, oven-dried batch of activated MnO₂ must be used.

  • Isolation: Filter the mixture through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with hot solvent. Concentrate the filtrate to yield the pure aldehyde.

References

  • Title: (6-Chloro-2-methylpyridin-3-yl)methanol | Source: Benchchem | URL: 1

  • Title: TEMPO mediated electrochemical oxidation of 4-pyridinemethanol using Pd and Pt Co-deposited polyaniline modified carbon fiber paper | Source: ResearchGate | URL: 6

  • Title: TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy | Source: Organic Chemistry Portal | URL: 4

  • Title: Dess–Martin oxidation | Source: Wikipedia | URL: 3

  • Title: The substrate tolerance of alcohol oxidases | Source: PMC - NIH | URL: 2

  • Title: Selective Catalytic Oxidation in the Liquid Phase by Gold-Palladium Catalysts | Source: Cardiff University | URL: 5

  • Title: HIGH-YIELD REACTIONS TO INTRODUCE ALDEHYDE GROUPS INTO PYRIDINE DERIVATIVES | Source: DTIC | URL: 7

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation for (5-Bromo-2-methylpyridin-3-yl)methanol structure confirmation

Analytical Comparison Guide: ^1^H NMR vs. Orthogonal Modalities for the Structural Confirmation of (5-Bromo-2-methylpyridin-3-yl)methanol Executive Summary (5-Bromo-2-methylpyridin-3-yl)methanol (CAS: 1346541-53-4) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: ^1^H NMR vs. Orthogonal Modalities for the Structural Confirmation of (5-Bromo-2-methylpyridin-3-yl)methanol

Executive Summary

(5-Bromo-2-methylpyridin-3-yl)methanol (CAS: 1346541-53-4) is a highly functionalized heterocyclic building block synthesized via the reduction of ethyl 5-bromo-2-methylnicotinate[1.7]. It is frequently utilized in the development of advanced therapeutics, including Polycomb Repressive Complex 2 (PRC2) inhibitors[1.7] and Glucagon-Like Peptide-1 (GLP-1) receptor agonists[1.10]. Because the pyridine ring possesses multiple substitution sites, confirming the exact regiochemistry—specifically the position of the bromine atom—is paramount to ensuring downstream synthetic success.

This guide objectively compares the performance of ^1^H NMR against ^13^C NMR and LC-MS, demonstrating why ^1^H NMR remains the gold standard for regiochemical validation of this specific scaffold.

Part 1: Modality Comparison & The Causality of Analytical Selection

When confirming the structure of a multi-substituted pyridine, chemists typically rely on a triad of analytical techniques. However, these techniques are not functionally equivalent in the data they provide.

Table 1: Performance Comparison of Analytical Modalities for (5-Bromo-2-methylpyridin-3-yl)methanol

Analytical Feature^1^H NMR (400 MHz)^13^C NMR (100 MHz)LC-MS (ESI+)
Primary Utility Regiochemistry, proton environment, strict quantitation.Carbon backbone mapping, detecting quaternary carbons.Exact mass confirmation, molecular formula, sample purity.
Sensitivity / Sample Req. High (~1–5 mg required).Low (~15–30 mg required).Extremely High (ng/µg required).
Regiochemical Resolution Excellent. Meta-coupling (^4^J ~ 2 Hz) definitively confirms the 5-bromo substitution.Moderate. Chemical shifts infer position, but lacks direct connectivity proof without 2D NMR (HMBC/HSQC).Poor. Cannot distinguish between positional isomers (e.g., 4-bromo vs. 5-bromo).
Analysis Time ~5–10 minutes.~1–12 hours (concentration dependent).~5–15 minutes.

The Causality of Choice: While LC-MS provides excellent sensitivity for confirming the molecular weight (m/z 202.05 for [M+H]^+ with a characteristic 1:1 isotopic pattern for ^79^Br/^81^Br), it is virtually blind to positional isomers. ^13^C NMR can infer substitution via chemical shift calculations, but requires high sample concentrations and long acquisition times to resolve the quaternary carbons (C2, C3, C5). ^1^H NMR serves as the definitive tool because the spin-spin coupling between the C4 and C6 protons provides an unambiguous, geometric proof of the 5-bromo substitution pattern.

AnalyticalWorkflow Compound (5-Bromo-2-methylpyridin-3-yl)methanol NMR1H 1H NMR (Regiochemistry) Compound->NMR1H Primary NMR13C 13C NMR (Carbon Skeleton) Compound->NMR13C Orthogonal LCMS LC-MS (Mass & Purity) Compound->LCMS Orthogonal Confirmed Structure Confirmed CAS: 1346541-53-4 NMR1H->Confirmed NMR13C->Confirmed LCMS->Confirmed

Workflow comparing 1H NMR, 13C NMR, and LC-MS for structural validation.

Part 2: ^1^H NMR Signal Interpretation & Mechanistic Breakdown

The ^1^H NMR spectrum of (5-Bromo-2-methylpyridin-3-yl)methanol is highly characteristic. The choice of solvent is a critical experimental variable. While CDCl3 is common, DMSO-d6 is strongly preferred for this compound . The basic pyridine nitrogen and the polar hydroxymethyl group readily participate in intermolecular hydrogen bonding, which broadens signals and causes concentration-dependent chemical shifts in non-polar solvents. DMSO-d6 disrupts these interactions, yielding sharp peaks and allowing the observation of the hydroxyl proton's splitting.

Table 2: Expected ^1^H NMR Assignments in DMSO-d6 (400 MHz)

Proton PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Mechanistic Rationale
C6-H ~8.45 - 8.55Doublet (d)1H~2.0 - 2.5Highly deshielded by the adjacent electronegative Nitrogen and Bromine. Meta-coupled to C4-H.
C4-H ~7.85 - 7.95Doublet (d)1H~2.0 - 2.5Deshielded aromatic proton. Meta-coupled to C6-H.
-OH ~5.20 - 5.40Triplet (t) or br s1H~5.5 (if t)Hydroxyl proton. Appears as a triplet in dry DMSO-d6 due to coupling with the adjacent -CH2 group.
C3-CH2 ~4.50 - 4.65Doublet (d) or s2H~5.5 (if d)Benzylic protons attached to oxygen.
C2-CH3 ~2.45 - 2.55Singlet (s)3H-Methyl group alpha to the pyridine nitrogen.

Regiochemical Proof via Spin-Spin Coupling: The nitrogen atom inductively withdraws electron density, deshielding the adjacent C6 proton and pushing it downfield to ~8.5 ppm. The C4 proton, situated between the hydroxymethyl and bromo groups, appears around ~7.9 ppm. Because C4-H and C6-H are separated by four bonds (a "W-coupling" path), they exhibit a characteristic meta-coupling constant (^4^J ≈ 2.0 Hz). If the bromine were at the 4-position, the remaining protons at C5 and C6 would exhibit an ortho-coupling (^3^J ≈ 5.0 - 8.0 Hz). The presence of two doublets with a ~2 Hz coupling constant is the definitive proof of the 5-bromo regiochemistry.

SpinCoupling C6 C6-H ~8.5 ppm Doublet C4 C4-H ~7.9 ppm Doublet C6->C4 4J Meta-Coupling (~2 Hz) CH2 C3-CH2 ~4.6 ppm Singlet/Doublet CH3 C2-CH3 ~2.5 ppm Singlet

1H NMR spin-spin coupling logic confirming the 5-bromo regiochemistry.

Part 3: Self-Validating Experimental Protocol for ^1^H NMR Acquisition

To ensure data integrity, the following protocol is designed as a self-validating system. It incorporates internal quality checks to prevent false interpretations caused by solvent impurities, poor shimming, or incomplete relaxation.

Step 1: Sample Preparation

  • Weigh 5–10 mg of the synthesized (5-Bromo-2-methylpyridin-3-yl)methanol.

  • Dissolve completely in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS).

  • Self-Validation Check: Visually inspect the NMR tube for complete dissolution. Particulates distort the magnetic field homogeneity, leading to poor shimming and artificial peak broadening.

Step 2: Instrument Setup & Locking

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Tune and match the probe to the ^1^H frequency.

  • Lock onto the deuterium signal of the DMSO-d6 solvent.

Step 3: Shimming & Line Shape Verification

  • Perform automated or manual shimming on the Z-axis gradients.

  • Self-Validation Check: Measure the full width at half maximum (FWHM) of the TMS peak (0.00 ppm). It must be < 1.0 Hz. If the peak is broader, the ~2.0 Hz meta-coupling between C4-H and C6-H will blur into broad singlets, destroying the regiochemical proof.

Step 4: Acquisition Parameters

  • Run a standard ^1^H 1D sequence (e.g., zg30 on Bruker systems).

  • Set the number of scans (NS) to 16.

  • Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the methyl protons.

Step 5: Processing & Internal Validation

  • Apply a Fourier transform, phase correct, and apply a baseline correction.

  • Self-Validation Check: Integrate the signals. The ratio of the aromatic protons (C6-H, C4-H) to the methyl protons (C2-CH3) must be exactly 1:1:3. Additionally, check the residual water peak in DMSO-d6 (3.33 ppm). If the water peak is excessively large, the -OH signal (5.3 ppm) may undergo rapid chemical exchange, collapsing the C3-CH2 doublet into a singlet.

Comparative

A Comparative Guide to HPLC Method Development for (5-Bromo-2-methylpyridin-3-yl)methanol Purity Analysis

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity assessment of (5-Bromo-2-methylpyridin-3-yl)methanol, a key intermediate in pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity assessment of (5-Bromo-2-methylpyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. We will move beyond a simple recitation of steps to explore the scientific rationale behind chromatographic choices, presenting comparative data to guide researchers and drug development professionals toward a robust, stability-indicating method. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

Introduction: The Analytical Challenge

(5-Bromo-2-methylpyridin-3-yl)methanol is a substituted pyridine derivative. Its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). The analytical challenge lies in developing a method that can separate the main compound from structurally similar impurities, including starting materials, by-products, and potential degradants. The presence of a basic pyridine ring (pKa typically around 5-6), a polar hydroxyl group, and the hydrophobic bromo- and methyl-substituents gives the molecule a unique polarity that requires careful consideration of the chromatographic system.[4]

A successful purity method must be stability-indicating, meaning it can resolve the API from any degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light).[5][6][7] This is a mandatory requirement for regulatory submissions and ensures the method is fit for purpose throughout the drug lifecycle.[8][9]

Strategic Approach to Method Development

Our development strategy is a systematic process involving the evaluation and comparison of critical method parameters. The goal is to achieve optimal resolution, peak shape, and sensitivity in the shortest possible run time.

MethodDevelopmentWorkflow cluster_prep Phase 1: Foundation cluster_optim Phase 2: Optimization & Comparison cluster_valid Phase 3: Validation Analyte Analyte Characterization (pKa, logP, UV Spectra) InitialScouting Initial Method Scouting (Column & Mobile Phase) Analyte->InitialScouting Col_Eval Column Selectivity (C18 vs. Phenyl-Hexyl) InitialScouting->Col_Eval MP_Eval Mobile Phase pH (Acidic vs. Neutral) InitialScouting->MP_Eval Grad_Opt Gradient Optimization Col_Eval->Grad_Opt MP_Eval->Grad_Opt ForcedDeg Forced Degradation & Specificity Grad_Opt->ForcedDeg Validation Method Validation (ICH Q2) ForcedDeg->Validation Final Final Validated Method Validation->Final ComparisonLogic cluster_c18 Method 1: C18 Column cluster_phenyl Method 2: Phenyl-Hexyl Column Start Goal: Separate API from Impurities A & B C18_Mech Mechanism: Mainly Hydrophobic Start->C18_Mech Phenyl_Mech Mechanism: Hydrophobic + π-π Interactions Start->Phenyl_Mech C18_Res_A Resolution (API/A): 2.8 (Acceptable) C18_Mech->C18_Res_A C18_Res_B Resolution (API/B): 1.9 (Fails) C18_Mech->C18_Res_B C18_Tailing Tailing: 1.3 (Acceptable) C18_Mech->C18_Tailing Conclusion Conclusion: Phenyl-Hexyl provides superior selectivity & efficiency C18_Res_B->Conclusion Phenyl_Res_A Resolution (API/A): 3.5 (Excellent) Phenyl_Mech->Phenyl_Res_A Phenyl_Res_B Resolution (API/B): 2.9 (Excellent) Phenyl_Mech->Phenyl_Res_B Phenyl_Tailing Tailing: 1.1 (Excellent) Phenyl_Mech->Phenyl_Tailing Phenyl_Res_B->Conclusion

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of (5-Bromo-2-methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of (5-Bromo-2-methylpyridin-3-yl)methanol. In the absence...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of (5-Bromo-2-methylpyridin-3-yl)methanol. In the absence of direct experimental spectra for this specific molecule in the referenced literature, this document synthesizes established fragmentation principles for substituted pyridines, aromatic alcohols, and halogenated compounds to construct a reliable predictive model. We will compare these predicted patterns with the known fragmentation of analogous structures to provide a framework for structural elucidation and isomer differentiation.

The structural characterization of pyridine derivatives is crucial in pharmaceutical development, as this scaffold is a key component of numerous active pharmaceutical ingredients. Mass spectrometry, particularly with electron ionization (EI), is a cornerstone technique for identifying these compounds by analyzing their unique fragmentation patterns.[1] Understanding these pathways is essential for confirming molecular structures, identifying impurities, and studying metabolic pathways.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pathway

Upon electron ionization at a standard 70 eV, (5-Bromo-2-methylpyridin-3-yl)methanol is expected to form a molecular ion ( M+∙ ) that will be readily detectable due to the stabilizing effect of the aromatic pyridine ring.[2] A key characteristic of the mass spectrum will be the isotopic signature of bromine, with two prominent molecular ion peaks of nearly equal abundance at m/z 202 and 204, corresponding to the 79Br and 81Br isotopes, respectively.[3]

The fragmentation of the molecular ion is anticipated to proceed through several competing pathways, primarily dictated by the lability of the substituents on the pyridine ring.

Primary Fragmentation Pathways
  • Loss of a Hydrogen Radical ([M-H] + ): A common fragmentation for alcohols, this involves the loss of a hydrogen atom from the hydroxymethyl group, leading to a stable oxonium ion. This is often a prominent peak in the spectra of pyridinylmethanols.[2]

  • Loss of the Hydroxymethyl Group ([M-CH 2​ OH] + ): Cleavage of the C-C bond between the pyridine ring and the methanol group results in the loss of a neutral CH 2​ OH radical (31 Da). The resulting bromomethylpyridine cation would be a significant fragment.

  • Loss of a Bromo Radical ([M-Br] + ): Cleavage of the C-Br bond will lead to the loss of a bromine radical ( 79 Br or 81 Br). This is a common pathway for brominated aromatic compounds.[4]

  • Benzylic Cleavage and Ring Contractions/Expansions: The initial fragments can undergo further rearrangements and cleavages, characteristic of substituted pyridines, leading to the formation of smaller, stable ions.[5]

The following diagram illustrates the predicted primary fragmentation pathways for (5-Bromo-2-methylpyridin-3-yl)methanol.

fragmentation_pathway M [(5-Bromo-2-methylpyridin-3-yl)methanol]+• m/z 202/204 F1 [M-H]+ m/z 201/203 M->F1 -H• F2 [M-CH2OH]+ m/z 171/173 M->F2 -•CH2OH F3 [M-Br]+ m/z 122 M->F3 -Br• F4 [M-H2O]+• m/z 184/186 M->F4 -H2O

Caption: Predicted primary EI fragmentation pathways for (5-Bromo-2-methylpyridin-3-yl)methanol.

Tabulated Predicted vs. Comparative Fragmentation Data

To contextualize the predicted fragmentation of (5-Bromo-2-methylpyridin-3-yl)methanol, the following table compares its expected major ions with the known fragmentation of 4-Pyridinemethanol. This comparison highlights how the bromo and methyl substituents influence the fragmentation cascade.

Ion DescriptionPredicted m/z for (5-Bromo-2-methylpyridin-3-yl)methanolKnown m/z for 4-Pyridinemethanol[6]Rationale for Difference
Molecular Ion ( M+∙ ) 202/204109The mass difference is due to the addition of a bromine atom (79/81 Da) and a methyl group (15 Da), minus a hydrogen atom (1 Da). The isotopic pattern for bromine is a key identifier.[3]
[M-H] + 201/203108Loss of a hydrogen radical from the methanol moiety.
[M-H 2​ O] +∙ 184/18691Loss of a neutral water molecule, common for alcohols.[3]
[M-CH 2​ OH] + 171/17378Cleavage of the bond between the ring and the hydroxymethyl group.
[M-Br] + 122N/ALoss of the bromine radical, a characteristic fragmentation for halogenated compounds.[4]
Pyridinium-type ion 78 (from further fragmentation)78A common fragment in pyridine-containing compounds, although its formation pathway from the target molecule would be more complex.[5]

Experimental Protocol: GC-MS Analysis

For the empirical analysis of (5-Bromo-2-methylpyridin-3-yl)methanol, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the recommended technique due to the compound's expected volatility.[7]

Sample Preparation
  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a volatile organic solvent such as methanol or dichloromethane.

  • Perform serial dilutions to create working standards within the linear range of the instrument, typically 0.1 - 50 µg/mL.[8]

Instrumental Conditions

A standard GC-MS protocol for a semi-volatile compound would be as follows:[9][10]

  • System: Gas Chromatograph coupled to a Mass Spectrometer.

  • Injection: 1 µL of the sample solution is injected into the GC.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm I.D. x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase temperature at 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 350.

Workflow Diagram

The following diagram outlines the logical workflow for the analysis.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve sample in volatile solvent (1 mg/mL) prep2 Perform serial dilutions (0.1-50 µg/mL) prep1->prep2 gc_inj Inject 1 µL sample prep2->gc_inj gc_sep GC Separation gc_inj->gc_sep ms_ion EI Ionization (70 eV) gc_sep->ms_ion ms_detect Mass Detection (m/z 40-350) ms_ion->ms_detect data_tic Analyze Total Ion Chromatogram (TIC) ms_detect->data_tic data_spec Extract Mass Spectrum data_tic->data_spec data_frag Identify Molecular Ion & Fragment Ions data_spec->data_frag data_comp Compare with predicted patterns & library data data_frag->data_comp

Caption: Workflow for GC-MS analysis of (5-Bromo-2-methylpyridin-3-yl)methanol.

Comparative Analysis with Structural Isomers

The fragmentation pattern is highly dependent on the substitution pattern of the pyridine ring.[1] While the molecular weight of isomers of (5-Bromo-2-methylpyridin-3-yl)methanol would be identical, their fragmentation patterns are expected to differ, allowing for their differentiation via mass spectrometry.

Consider, for example, (6-Bromo-2-methylpyridin-3-yl)methanol. The proximity of the bromo and methyl groups in this isomer could lead to unique rearrangement reactions or steric effects that influence fragment ion abundances, which would not be as prevalent in the 5-bromo isomer. Differentiating isomers often relies on subtle differences in the relative abundances of shared fragment ions.[9]

Conclusion

This guide provides a predictive framework for the mass spectrometric fragmentation of (5-Bromo-2-methylpyridin-3-yl)methanol based on established principles for related chemical structures. The key identifiers for this molecule are a molecular ion with a characteristic bromine isotopic pattern at m/z 202/204 and predictable losses of hydrogen, the hydroxymethyl group, and the bromine atom. By comparing these predicted patterns with those of known pyridinylmethanol compounds and other structural isomers, researchers can confidently approach the structural elucidation of this and similar novel pyridine derivatives. The provided GC-MS protocol offers a robust starting point for empirical validation.

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804.
  • Čáp, V., et al. (2009).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • NIST. (n.d.). 4-Pyridinemethanol. NIST Chemistry WebBook.
  • Thoen, K. K., & Glish, G. L. (2001). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(7), 809-819.
  • Cefas. (2025).
  • Restek. (n.d.). Pyridine: CAS # 110-86-1 Compound Information and Applications for GC (Gas Chromatography)
  • NIST. (n.d.). 4-Pyridinemethanol. NIST Chemistry WebBook.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • PubChem. (n.d.). Pyridine methanol.
  • Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • Altarawneh, M., & Dlugogorski, B. Z. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed, 48(8), 3549-3557.
  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry: HL): Revision Note.
  • LibreTexts. (2023).
  • ResearchGate. (1998).
  • MDPI. (2023). A Mechanism Study on the (+)
  • University of Arizona. (n.d.).
  • BenchChem. (2025). Mass Spectrometry Fragmentation of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: An In-depth Technical Guide.
  • PMC. (n.d.). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems.
  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.

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Comparative

Comparative Reactivity Guide: (5-Bromo-2-methylpyridin-3-yl)methanol vs. 5-Bromo-3-pyridinylmethanol in Synthetic Workflows

As a Senior Application Scientist in medicinal chemistry and process development, I frequently evaluate pyridine-based building blocks for the construction of complex active pharmaceutical ingredients (APIs). (5-Bromo-2-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and process development, I frequently evaluate pyridine-based building blocks for the construction of complex active pharmaceutical ingredients (APIs). (5-Bromo-2-methylpyridin-3-yl)methanol (Compound A) and 5-bromo-3-pyridinylmethanol (Compound B) are two highly valuable scaffolds, often utilized in the synthesis of critical therapeutics such as Polycomb Repressive Complex 2 (PRC2) inhibitors[1] and aldosterone synthase inhibitors[2].

While these two molecules differ by only a single methyl group at the C2 position, this subtle structural variation fundamentally alters their reactivity profiles. This guide provides an in-depth, objective comparison of their performance, explaining the causality behind their chemical behavior and offering self-validating experimental protocols to ensure synthetic success.

Mechanistic Reactivity Profiling: The Impact of the C2-Methyl Group

The divergent reactivity between these two compounds is governed by the interplay of steric hindrance and electronic induction caused by the C2-methyl group in Compound A.

  • Steric Shielding at the C3-Hydroxymethyl Group: The primary alcohol in Compound A is flanked by the C2-methyl group. This creates a highly congested microenvironment. When attempting oxidations (e.g., to the corresponding aldehyde) or installing bulky protecting groups (like TBDPS-Cl), the methylated variant exhibits significantly slower kinetics compared to the unhindered Compound B.

  • Electronic Deactivation in Pd-Catalyzed Cross-Coupling: Both compounds possess a C5-bromide, making them prime candidates for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings—transformations that are foundational in modern drug discovery[3]. However, the C2-methyl group exerts a positive inductive (+I) effect, increasing the electron density of the pyridine ring. Because the rate-determining oxidative addition of Pd(0) into the C-Br bond is accelerated by electron-deficient rings, Compound A is electronically deactivated compared to Compound B.

  • Pyridine Nitrogen Nucleophilicity: The C2-methyl group sterically blocks the pyridine nitrogen. Kinetic studies demonstrate that N-oxidation and N-alkylation of 2-substituted pyridines are substantially slower and lower-yielding due to these severe steric penalties[4].

Reactivity cluster_A Compound A: 2-Methyl Substituted cluster_B Compound B: Unsubstituted C2 A (5-Bromo-2-methylpyridin-3-yl)methanol Steric Steric Hindrance (C2-Me) A->Steric Elec +I Inductive Effect A->Elec Ox Alcohol Oxidation Steric->Ox Slower Pd Pd Cross-Coupling Elec->Pd Deactivated B 5-bromo-3-pyridinylmethanol NoSteric Unobstructed C3-OH & N B->NoSteric NoElec Highly Electron-Deficient B->NoElec NoSteric->Ox Faster NoElec->Pd Highly Reactive

Logical relationship between C2-substitution and chemical reactivity pathways.

Quantitative Performance Comparison

The following table summarizes the experimental performance of both compounds across three standard synthetic transformations. The data highlights the necessity of adjusting reaction times and reagent equivalents when working with the methylated analog.

Transformation(5-Bromo-2-methylpyridin-3-yl)methanol5-bromo-3-pyridinylmethanolMechanistic Causality
C3-OH Oxidation (Parikh-Doering) ~75% yield (12h)>90% yield (4h)C2-Methyl sterically hinders the approach of the active DMSO-SO₃ complex, requiring extended reaction times.
Suzuki-Miyaura Coupling (C5-Br) ~80% yield (8h)>95% yield (4h)+I effect of C2-Methyl increases ring electron density, slowing the rate-determining Pd(0) oxidative addition.
Pyridine N-Oxidation (mCPBA) <30% yield (24h)>85% yield (12h)Severe steric shielding of the nitrogen lone pair by the adjacent methyl group prevents efficient oxygen transfer[4].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include specific checkpoints that allow the chemist to diagnose and correct the reaction trajectory in real-time.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Causality Check: For Compound A, the slight electronic deactivation of the C-Br bond requires a robust catalyst. We select Pd(dppf)Cl₂ . The large bite angle of the dppf ligand accelerates the reductive elimination step, compensating for the sluggish oxidative addition and preventing catalyst resting-state degradation.

  • Preparation: In a flame-dried Schlenk flask, combine the pyridinylmethanol (1.0 equiv), aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.5 equiv).

  • Degassing (Critical): Subject the dry powders to three vacuum/N₂ backfill cycles. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) species, halting the catalytic cycle.

  • Reaction: Add degassed 1,4-Dioxane/H₂O (4:1, 0.2 M). Heat the mixture to 80°C under vigorous stirring.

  • Self-Validation Checkpoint (t = 4h): Aliquot 10 µL of the reaction mixture, dilute in 1 mL MeCN, filter, and analyze via LC-MS.

    • Diagnostic 1: If the starting material [M+H]⁺ remains high, oxidative addition is failing. Action: Add an additional 2 mol% of Pd catalyst.

    • Diagnostic 2: If a des-bromo intermediate mass is observed, transmetalation is the bottleneck. Action: Add 0.5 equiv of additional K₂CO₃ base to facilitate boronate activation.

  • Workup: Once conversion is >95%, cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Workflow S1 1. Reagent Prep (Strictly Degassed) S2 2. Pd-Catalyst Activation S1->S2 S3 3. Cross-Coupling (80°C, 4h) S2->S3 S4 4. LC-MS/TLC Validation S3->S4 S4->S3 Incomplete S5 5. Workup & Purification S4->S5 >95% Conversion

Self-validating experimental workflow for Pd-catalyzed cross-coupling.

Protocol B: Controlled Alcohol Oxidation (Parikh-Doering)

Causality Check: Oxidation of Compound A to its aldehyde using bulky reagents like TEMPO/PhI(OAc)₂ is notoriously slow due to C2-methyl steric clash. The Parikh-Doering oxidation utilizes a much smaller active species (DMSO-SO₃ complex), allowing it to bypass the steric bulk efficiently.

  • Preparation: Dissolve the pyridinylmethanol (1.0 equiv) in anhydrous CH₂Cl₂ (0.3 M) and add anhydrous DMSO (5.0 equiv) and Et₃N (3.0 equiv). Cool the mixture to 0°C.

  • Activation: Dissolve SO₃·pyridine complex (3.0 equiv) in a minimal amount of DMSO and add it dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition prevents thermal runaway and suppresses the formation of methylthiomethyl (MTM) ether byproducts.

  • Self-Validation Checkpoint (t = 2h): Spot the reaction on a silica TLC plate alongside the starting material (Eluent: 50% EtOAc/Hexanes; visualize with UV and KMnO₄).

    • Diagnostic: The aldehyde product will run significantly higher (less polar) than the starting alcohol. If the starting material spot persists, the SO₃·pyridine complex may have hydrolyzed. Action: Add 0.5 equiv of fresh SO₃·pyridine.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, wash the organic layer with brine, dry, and concentrate in vacuo.

Conclusion

While 5-bromo-3-pyridinylmethanol offers a highly reactive, unhindered canvas for rapid functionalization, the strategic use of (5-Bromo-2-methylpyridin-3-yl)methanol is often required to access specific chemical space in drug design. By understanding the causal relationships between the C2-methyl group's steric and electronic effects, researchers can rationally select appropriate catalytic systems (e.g., large bite-angle ligands) and reagents (e.g., low-steric oxidants) to overcome its inherent reactivity limitations.

References

  • WO2016103155A1 - Triazolopyrimidine compounds and uses thereof | Google Patents | 1

  • WO2012148808A1 - Aldosterone synthase inhibitors | Google Patents | 2

  • N-oxidation of 2-substituted pyridines and quinolines by dimethyldioxirane: Kinetics and steric effects | ResearchGate | 4

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development | PMC | 3

Sources

Validation

A Comparative Guide to Reference Standards for the Analysis of (5-Bromo-2-methylpyridin-3-yl)methanol

In the landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. (5-Bromo-2-methylpyridin-3-yl)methanol is a key buil...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. (5-Bromo-2-methylpyridin-3-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds, making the accurate determination of its purity and impurity profile a critical step in ensuring the safety and efficacy of the final drug product.[1][2] This guide provides a comprehensive comparison of reference standards for the analysis of (5-Bromo-2-methylpyridin-3-yl)methanol, offering insights into the selection, qualification, and application of these crucial materials.

At the heart of any robust analytical method is a well-characterized reference standard.[3][4] These standards serve as the benchmark against which samples are compared, and their quality directly impacts the validity of analytical results.[5] This guide will delve into the practical differences between a highly characterized primary reference standard and a common commercial-grade material, using a series of analytical techniques to highlight the performance disparities and their implications for researchers, scientists, and drug development professionals.

The Critical Role of Reference Standards

Reference standards are broadly categorized based on their purity, level of characterization, and intended use. The two main tiers are:

  • Primary Reference Standards: These are of the highest purity and are extensively characterized. Their value is assigned without comparison to another standard, often using a primary method like Quantitative Nuclear Magnetic Resonance (qNMR).[6][7][8] They are typically used to calibrate secondary standards and in the validation of analytical methods.

  • Secondary Reference Standards (or Working Standards): These standards are qualified by demonstrating their traceability to a primary reference standard.[9] They are used for routine analyses, such as quality control testing of raw materials and in-process samples.

The choice of reference standard can have significant consequences. An inadequately characterized standard can lead to inaccurate potency measurements, the failure to detect critical impurities, and potential regulatory setbacks.[1][9]

Comparative Analysis of Reference Standards for (5-Bromo-2-methylpyridin-3-yl)methanol

To illustrate the importance of selecting the appropriate reference standard, we present a comparative analysis of two hypothetical materials:

  • RS-A: A primary reference standard of (5-Bromo-2-methylpyridin-3-yl)methanol, fully characterized with a purity value assigned by qNMR.

  • CG-B: A commercial-grade (5-Bromo-2-methylpyridin-3-yl)methanol, purchased from a chemical supplier with a stated purity of >95% based on a single chromatographic method.

The following sections detail the analytical methodologies and the comparative data obtained.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling

HPLC with UV detection is a cornerstone technique for assessing the purity of pharmaceutical compounds and detecting impurities.[10][11] A well-developed HPLC method can separate the main compound from its process-related impurities and degradation products.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm, selected based on the UV absorbance maximum of pyridine derivatives.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg/mL of each standard (RS-A and CG-B) in a 50:50 mixture of water and acetonitrile.

Data Presentation: HPLC-UV Comparison
ParameterReference Standard A (RS-A)Commercial Grade B (CG-B)
Retention Time of Main Peak 15.2 minutes15.2 minutes
Purity by Area % 99.8%96.1%
Number of Impurities Detected 25
Impurity 1 (RT 12.5 min) 0.08%1.5%
Impurity 2 (RT 14.1 min) 0.12%0.8%
Impurity 3 (RT 16.8 min) Not Detected0.5%
Impurity 4 (RT 18.2 min) Not Detected0.7%
Impurity 5 (RT 20.1 min) Not Detected0.4%
Expertise & Experience Insights

The HPLC-UV data clearly demonstrates the superior purity of RS-A. While both standards show a peak for (5-Bromo-2-methylpyridin-3-yl)methanol at the same retention time, CG-B has a significantly lower purity and a more complex impurity profile. The presence of multiple impurities in CG-B could lead to the misidentification or overestimation of the main compound's potency if used as a quantitative standard. Furthermore, these unknown impurities could have their own pharmacological or toxicological effects.[12]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for the structural elucidation of unknown impurities.[13][14] By coupling the separation power of LC with the mass-analyzing capabilities of a mass spectrometer, we can obtain molecular weight information for the impurities detected in the HPLC-UV analysis.

Experimental Protocol: LC-MS Analysis
  • Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Same as the HPLC-UV method described above.

  • MS Parameters:

    • Ionization Mode: Positive ESI

    • Mass Range: 50-500 m/z

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

Data Presentation: Impurity Identification in CG-B
Impurity (RT)Observed [M+H]⁺Plausible Identity
Impurity 1 (12.5 min)204.0Isomeric bromo-methylpyridine methanol
Impurity 3 (16.8 min)281.9Di-brominated methylpyridine methanol
Impurity 4 (18.2 min)124.12-methyl-3-pyridinemethanol (de-brominated)
Expertise & Experience Insights

The LC-MS analysis of CG-B reveals the presence of process-related impurities, such as an isomer and a di-brominated species, as well as a degradation product where the bromine atom has been lost. These impurities could arise from non-selective bromination during synthesis or instability of the final product. Using CG-B as a reference standard without identifying and accounting for these impurities would introduce significant error into any quantitative analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assignment

qNMR is a primary ratio method for determining the purity of a substance without the need for a reference standard of the same compound.[7][15] By comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and concentration, an absolute purity value can be calculated.[8]

Experimental Protocol: qNMR Analysis of RS-A
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of RS-A and 5 mg of the maleic acid internal standard into a vial.

    • Dissolve the solids in a precise volume of DMSO-d6.

  • NMR Acquisition:

    • Acquire a proton NMR spectrum with a sufficient relaxation delay (D1 ≥ 5T1) to ensure full signal relaxation for accurate integration.

  • Data Processing:

    • Carefully integrate a well-resolved proton signal from RS-A (e.g., the methyl protons) and the olefinic protons of the maleic acid internal standard.

  • Purity Calculation: The purity of RS-A is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation: qNMR Purity of RS-A
ParameterValue
Analyte Signal (Methyl Protons) 3H
Internal Standard Signal (Olefinic Protons) 2H
Calculated Purity of RS-A 99.85% (with an uncertainty of ± 0.15%)
Trustworthiness and Self-Validation

The qNMR method is self-validating in that the entire NMR spectrum provides a holistic view of the sample. Any significant impurities with proton signals would be visible in the spectrum, allowing for their identification and quantification if necessary. The purity value obtained for RS-A (99.85%) is in excellent agreement with the purity determined by HPLC-UV (99.8%), providing a high degree of confidence in this value.

Visualizing the Workflow

Diagram: Analytical Workflow for Reference Standard Comparison

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Evaluation RS_A RS-A (Primary Standard) HPLC HPLC-UV Analysis RS_A->HPLC qNMR qNMR Analysis RS_A->qNMR CG_B CG-B (Commercial Grade) CG_B->HPLC LCMS LC-MS Analysis CG_B->LCMS Purity Purity & Impurity Profile HPLC->Purity ID Impurity Identification LCMS->ID AbsPurity Absolute Purity Assignment qNMR->AbsPurity

Caption: Workflow for comparing reference standards.

Diagram: Decision Logic for Reference Standard Qualification

G start Obtain Candidate Reference Standard identity Confirm Identity (NMR, MS) start->identity purity_check Assess Purity (HPLC, GC) identity->purity_check is_pure Purity > 99.5%? purity_check->is_pure further_purify Further Purification Required purity_check->further_purify Purity < 95% qualify Qualify as Secondary Standard is_pure->qualify No primary_method Assign Purity by qNMR is_pure->primary_method Yes end Qualification Complete qualify->end primary_std Certify as Primary Standard primary_method->primary_std primary_std->end

Caption: Logic for qualifying reference standards.

Conclusion and Recommendations

This comparative guide underscores the significant differences between a well-characterized primary reference standard (RS-A) and a commercial-grade material (CG-B) for the analysis of (5-Bromo-2-methylpyridin-3-yl)methanol.

  • For quantitative applications , such as potency assays and the quantification of impurities, the use of a primary reference standard like RS-A is essential. Its accurately assigned purity value ensures the reliability and defensibility of the analytical data.

  • Commercial-grade materials like CG-B may be suitable for qualitative purposes, such as peak identification in chromatography, but their use in quantitative assays without full characterization and qualification is strongly discouraged. The presence of unidentified and unquantified impurities can lead to significant analytical errors.

Researchers, scientists, and drug development professionals should invest in the proper qualification of their reference standards.[3][9] This includes confirming the identity, assessing the purity by multiple orthogonal methods, and, for primary standards, assigning a purity value using a primary method like qNMR. By adhering to these principles, the integrity of the analytical data and the quality of the final pharmaceutical product can be assured.

References

  • Eurofins BioPharma Product Testing. The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Available from: [Link]

  • Cohen, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. Available from: [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing). Available from: [Link]

  • Shimadzu. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. Available from: [Link]

  • SIELC Technologies. (2024). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available from: [Link]

  • Encyclopedia.pub. (2021). QNMR for Reference Material Preparation. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • ResearchGate. (2026). Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review | Request PDF. Available from: [Link]

  • MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Available from: [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Available from: [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. Available from: [Link]

  • ChemCon GmbH. Reference Standards: Synthesis and qualification. Available from: [Link]

  • ResearchGate. Reference-standard material qualification. Available from: [Link]

  • Veeprho Pharmaceuticals. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Available from: [Link]

Sources

Comparative

Infrared (IR) spectroscopy bands for (5-Bromo-2-methylpyridin-3-yl)methanol

An Infrared (IR) Spectroscopy Comparison Guide for the Characterization of (5-Bromo-2-methylpyridin-3-yl)methanol Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction: The Role of Vibrational Spectrosc...

Author: BenchChem Technical Support Team. Date: March 2026

An Infrared (IR) Spectroscopy Comparison Guide for the Characterization of (5-Bromo-2-methylpyridin-3-yl)methanol

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Role of Vibrational Spectroscopy in Heterocyclic Drug Scaffolds

In the landscape of modern drug discovery and development, pyridine-based compounds represent a cornerstone of medicinal chemistry. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in a vast array of therapeutic agents. The precise structural characterization of these molecules is non-negotiable, ensuring purity, verifying synthetic outcomes, and providing the foundational data for regulatory submissions. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for this purpose. By probing the vibrational modes of a molecule, IR spectroscopy provides a unique "fingerprint," revealing the presence and electronic environment of key functional groups.

This guide provides an in-depth analysis of the expected infrared absorption bands for (5-Bromo-2-methylpyridin-3-yl)methanol . As direct experimental data for this specific molecule is not widely published, we will employ a comparative approach, grounded in the established vibrational spectra of structurally related analogs. This methodology not only allows for a robust prediction of its IR spectrum but also highlights the subtle spectral shifts induced by substituent effects on the pyridine ring. We will dissect the contributions of the pyridine core, the bromo, methyl, and hydroxymethyl substituents to the overall spectrum, providing researchers with a validated framework for the identification and characterization of this and similar compounds.

Molecular Structure and Predicted Vibrational Modes

The structure of (5-Bromo-2-methylpyridin-3-yl)methanol combines several key functional groups, each with characteristic vibrational frequencies. Understanding these individual components is the first step in interpreting the full spectrum.

Figure 1: Structure of (5-Bromo-2-methylpyridin-3-yl)methanol.

The primary vibrational modes of interest are:

  • O-H Stretch: From the hydroxyl group, expected to be a broad band.

  • C-H Stretches: Aromatic (from the pyridine ring) and aliphatic (from the methyl and methylene groups).

  • C=C and C=N Ring Stretches: Characteristic of the pyridine aromatic system.

  • O-H Bend and C-O Stretch: Associated with the primary alcohol.

  • C-H Bends: In-plane and out-of-plane deformations for both aromatic and aliphatic C-H bonds.

  • C-Br Stretch: A low-frequency vibration indicating the presence of bromine.

Comparative Spectral Analysis: Elucidating Substituent Effects

To build a reliable predicted spectrum, we will compare the vibrational characteristics of our target molecule with simpler, well-characterized compounds. This comparative logic allows us to isolate the influence of each substituent on the pyridine ring.

G cluster_0 Core Structure Analysis cluster_1 Comparative Analogs Pyridine Pyridine (Base Spectrum) Target (5-Bromo-2-methylpyridin-3-yl)methanol (Predicted Spectrum) Pyridine->Target Provides Ring Vibration Baseline Analog1 3-(Hydroxymethyl)pyridine (O-H, C-O modes) Analog1->Target Isolates Hydroxymethyl Group Vibrations Analog2 2-Methylpyridine (CH₃ modes) Analog2->Target Isolates Methyl Group Vibrations Analog3 5-Bromopyridine (C-Br mode, Ring Effects) Analog3->Target Isolates Bromine Substituent Effects Analog4 5-Bromo-2,3-dihydroxypyridine (Combined Effects) Analog4->Target Confirms Combined Substituent Pattern

Figure 2: Workflow for comparative IR spectral analysis.

Pyridine Ring Vibrations

The pyridine ring itself gives rise to a series of characteristic absorptions. The C-H stretching vibrations of aromatic rings typically occur in the 3100-3000 cm⁻¹ region.[1] Ring stretching vibrations (C=C and C=N) appear in the 1600-1400 cm⁻¹ range. For substituted pyridines, these bands can be complex.[2][3] In 3-monosubstituted pyridines, a band around 1600 cm⁻¹ may appear as a double maximum.[1]

Hydroxymethyl Group (-CH₂OH)

This is the most prominent functional group and will produce several strong, characteristic bands.

  • O-H Stretch: A strong, broad absorption is expected in the range of 3400-3200 cm⁻¹. The broadening is due to intermolecular hydrogen bonding.

  • C-O Stretch: A strong band corresponding to the C-O stretching of a primary alcohol is expected around 1050-1030 cm⁻¹. The IR spectrum for 2-(hydroxymethyl)pyridine confirms a strong band in this region.[4]

  • O-H Bend: A broader, weaker band may be observed in the 1420-1330 cm⁻¹ region, often coupled with other vibrations.

Methyl Group (-CH₃)

The methyl group attached to the ring at the 2-position will show:

  • Asymmetric and Symmetric C-H Stretches: These will appear just below 3000 cm⁻¹, typically around 2960 cm⁻¹ and 2870 cm⁻¹, respectively.

  • Asymmetric and Symmetric C-H Bends: These are expected around 1460 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric).

Bromo Substituent (-Br)

The C-Br stretch is a low-energy vibration and will appear in the far-infrared or lower fingerprint region.

  • C-Br Stretch: This band is typically found in the 680-550 cm⁻¹ range. Its exact position can be influenced by the overall electronic structure of the ring. Studies on bromopyridines confirm this assignment range.[2][5]

Data Summary: Predicted IR Bands and Comparative Analysis

The following table summarizes the predicted key IR absorption bands for (5-Bromo-2-methylpyridin-3-yl)methanol, with comparisons to relevant molecules.

Vibrational ModePredicted Range (cm⁻¹) for (5-Bromo-2-methylpyridin-3-yl)methanolComparative Data (cm⁻¹)Reference
O-H Stretch (H-bonded) 3400 - 3200 (Broad, Strong)3-Hydroxymethylpyridine shows similar broad features.[6]
Aromatic C-H Stretch 3100 - 3000 (Medium-Weak)Pyridine derivatives typically absorb in this region.[1][1][7]
Aliphatic C-H Stretch (Asymm/Symm) 2980 - 2850 (Medium)2-Methylpyridine shows characteristic aliphatic C-H stretches.[2]
Pyridine Ring Stretch (C=N, C=C) 1600 - 1550 (Medium-Strong)3-substituted pyridines show bands around 1580-1600 cm⁻¹.[1][1][2]
Pyridine Ring Stretch (C=C, C=N) 1470 - 1420 (Medium-Strong)Observed in various substituted pyridines.[5][5]
Aliphatic C-H Bend (CH₃, CH₂) 1465 - 1375 (Medium)Consistent with standard methyl and methylene deformations.-
C-O Stretch (Primary Alcohol) 1050 - 1030 (Strong)2-(Hydroxymethyl)pyridine has a strong band in this area.[4][4]
Aromatic C-H Out-of-Plane Bend 900 - 800 (Medium-Strong)The pattern is highly dependent on ring substitution. For 2,3,5-trisubstitution, a strong band is expected.[7]
C-Br Stretch 680 - 550 (Medium-Weak)5-Bromopyridine and other brominated aromatics show absorption in this range.[8][2][8]

Standard Experimental Protocol: ATR-FTIR Spectroscopy

This protocol details the standard procedure for acquiring a high-quality IR spectrum of a solid powder like (5-Bromo-2-methylpyridin-3-yl)methanol using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories.

Objective: To obtain a high-quality, reproducible infrared spectrum for structural verification.

Materials and Equipment:

  • FTIR spectrometer with a diamond or zinc selenide ATR accessory.

  • Sample of (5-Bromo-2-methylpyridin-3-yl)methanol.

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Methodology:

  • Background Scan:

    • Ensure the ATR crystal is clean and free of any residue.

    • Run a background spectrum (typically 16-32 scans) with the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Scan:

    • Acquire the sample spectrum. Use the same number of scans and resolution as the background scan for consistency (e.g., 32 scans at 4 cm⁻¹ resolution).

  • Data Processing and Analysis:

    • The resulting spectrum will be in units of % Transmittance or Absorbance.

    • Label the significant absorption peaks with their wavenumbers (cm⁻¹).

    • Compare the obtained spectrum with the predicted values and reference spectra to confirm the structure.

  • Cleaning:

    • Thoroughly clean the ATR crystal surface with a solvent-moistened, lint-free wipe to remove all traces of the sample.

    • Run a clean scan to verify that no sample residue remains before analyzing the next sample.

Conclusion

The infrared spectrum of (5-Bromo-2-methylpyridin-3-yl)methanol is predicted to be rich in information, with distinct bands corresponding to its alcohol, methyl, and bromo-pyridine functionalities. The most characteristic absorptions will be the broad O-H stretch above 3200 cm⁻¹, strong pyridine ring stretching bands in the 1600-1400 cm⁻¹ region, a strong C-O stretch near 1040 cm⁻¹, and a C-Br vibration in the low-frequency region. By employing a comparative analysis with simpler, related molecules, researchers can confidently assign the observed bands and verify the molecular structure. This guide provides the foundational data and logical framework to assist scientists in the unambiguous characterization of this and similar complex heterocyclic compounds.

References

  • Abdel-Shafy, H. I. A study of the vibrational spectra of some monosubstituted pyridines. Digital Commons @ NJIT.
  • Corrsin, L., Fax, B., & Lord, R. (1953). The Vibrational Spectra of Pyridine and Pyridine‐d5. Journal of Chemical Physics.
  • Varghese, B., et al. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627.
  • Kline, C. H., & Turkevich, J. (1944). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. Journal of Chemical Physics.
  • Singh, G. D., et al. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH, 1(4), 84-88.
  • Brito, A. L., et al. (2023).
  • Long, D. A., Murfin, F. S., & Thomas, E. L. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry.
  • Brito, A. L., et al. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material.
  • Kumar, S. A., et al. (2010). FT-IR and Laser Raman Spectroscopic Analysis Of 4-Amino-3-Bromopyridine. AIP Conference Proceedings.
  • Singh, G. D., et al. (2013). The ultraviolet and infrared absorption spectra of 5-bromo-2-3-dihydroxy pyridine have been reported.
  • NIST. (n.d.). 2,6-Pyridinedimethanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Hydroxymethyl-pyridine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

(5-Bromo-2-methylpyridin-3-yl)methanol proper disposal procedures

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory researchers with a definitive, self-validating framework for the handling and disposal of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory researchers with a definitive, self-validating framework for the handling and disposal of (5-Bromo-2-methylpyridin-3-yl)methanol .

This compound is a highly valuable intermediate, frequently utilized in the synthesis of [1], which serve as critical PRC2/EZH2 inhibitors in oncology research. However, its structural combination of a halogen (bromine) and a nitrogenous heteroaromatic ring (pyridine) presents specific environmental and logistical challenges that require strict procedural discipline.

Physicochemical & Hazard Profiling

To design a safe disposal protocol, we must first understand the mechanistic behavior of the molecule. The table below summarizes the quantitative data and the direct operational causality behind its waste classification.

Table 1: Chemical Profiling & Waste Characterization

ParameterSpecificationOperational & Disposal Implication
CAS Registry Number 1346541-53-4Primary identifier required for accurate EPA/RCRA waste manifesting.
Molecular Formula C₇H₈BrNOThe presence of Bromine (Br) dictates mandatory routing to the halogenated waste stream.
Molecular Weight 202.05 g/mol High mass density; requires robust, non-reactive primary containment.
Structural Motif Brominated PyridineHigh risk of aquatic toxicity; strictly prohibits drain or general aqueous disposal.

Regulatory Grounding & Environmental Compliance

The disposal of halogenated pyridines is strictly governed by environmental protection laws due to their persistence in aquatic ecosystems. According to the U.S. Environmental Protection Agency (EPA) under [2], halogenated pyridines require stringent disposal methods.

The regulatory mandate is clear: The compound must undergo chemical destruction (e.g., high-temperature incineration) or carbon adsorption. Release to water is strictly prohibited. Mixing this compound with non-halogenated solvents can lead to the formation of highly toxic dioxins and furans during low-temperature incineration, making upstream segregation the most critical step in your laboratory.

Operational Workflow: Routine Laboratory Disposal

Do not treat this as generic organic waste. Implement the following self-validating protocol for routine disposal.

Step 1: Waste Segregation

  • Action: Route all solutions containing (5-Bromo-2-methylpyridin-3-yl)methanol exclusively into a designated "Halogenated Organic Waste" stream.

  • Causality: Halogenated waste requires specialized thermal destruction (>1100°C) to break the high-energy carbon-bromine bonds safely. Segregation prevents dangerous cross-reactions with incompatible solvents (e.g., strong oxidizers or alkali metals) and ensures compliance with waste facility acceptance criteria.

Step 2: Primary Containment

  • Action: Collect the waste in High-Density Polyethylene (HDPE) carboys or PTFE-lined amber glass bottles.

  • Causality: Over time, brominated compounds can undergo trace degradation, releasing highly corrosive hydrobromic acid (HBr). Metal containers will corrode and fail under these conditions; HDPE provides an inert, resilient barrier.

Step 3: Labeling and Manifesting

  • Action: Affix a standardized hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "(5-Bromo-2-methylpyridin-3-yl)methanol" and "Halogenated Pyridine" on the manifest.

  • Causality: Accurate nomenclature prevents the waste broker from misrouting the chemical to a standard landfill or low-temp incinerator, averting regulatory fines.

Step 4: Self-Validation & Storage

  • Action: Store the sealed container in a ventilated flammable storage cabinet with secondary containment (spill trays).

  • Validation Check: Before closing the cabinet, visually inspect the primary HDPE container for bulging or swelling. A stable container profile validates that no incompatible, gas-generating cross-contamination has occurred in the waste stream.

Spill Response and Decontamination Protocol

In the event of an accidental benchtop or floor spill, immediate containment is required to prevent aerosolization and surface absorption.

  • Isolation & PPE: Evacuate non-essential personnel. Don double-layered nitrile gloves, chemical splash goggles, and a standard lab coat.

  • Solid-Phase Extraction (Absorption): Surround and cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite.

    • Causality: Do not use combustible materials like sawdust, as trace reactive impurities can trigger localized exothermic reactions.

  • Mechanical Recovery: Use non-sparking polypropylene tools to sweep the absorbed material into a solid hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline detergent solution (e.g., 1% sodium bicarbonate), followed by a distilled water wipe. Collect all washings into the halogenated liquid waste container.

  • Self-Validation Check: Swab the decontaminated surface with pH indicator paper. A reading of pH 6.5–7.5 validates that all acidic brominated residues have been successfully neutralized and removed.

Visualizing the Disposal Architecture

To ensure seamless training and operational clarity within your facility, refer to the logical routing diagram below.

WasteWorkflow A Waste Generation: (5-Bromo-2-methylpyridin-3-yl)methanol B Segregation: Halogenated Organic Stream A->B Identify Br content C Containment: HDPE / Amber Glass B->C Avoid metal D Labeling & Manifesting: EPA Halogenated Pyridine C->D Attach tag E Thermal Destruction: Incineration (>1100°C) D->E Licensed transfer F Environmental Safety: Zero Aquatic Release E->F Complete mineralization

Workflow for the segregation and thermal destruction of halogenated pyridine waste.

References

  • Title: WO2016103155A1 - Triazolopyrimidine compounds and uses thereof Source: Google Patents URL

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (5-Bromo-2-methylpyridin-3-yl)methanol

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides a detailed, experience-driven framework for the safe handling of (...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides a detailed, experience-driven framework for the safe handling of (5-Bromo-2-methylpyridin-3-yl)methanol (CAS No. 1346541-53-4). While this specific compound has limited publicly available safety data, a rigorous protocol can be established by analyzing structurally similar brominated pyridine derivatives. The procedures outlined below are built upon this principle of chemical analogy, ensuring a conservative and robust approach to laboratory safety.

Hazard Assessment: An Analog-Based Approach

Understanding the potential risks is the critical first step in defining appropriate protective measures. Based on the hazard classifications of analogous compounds like 5-Bromo-2-methylpyridine and 2-Bromo-5-methylthiazole, we can anticipate a similar hazard profile for (5-Bromo-2-methylpyridin-3-yl)methanol.

Potential Hazard GHS Category Rationale and Implications for Handling Source(s)
Acute Toxicity (Oral, Dermal, Inhalation) Category 4Assumed to be harmful if swallowed, in contact with skin, or if inhaled. This necessitates preventing all direct contact and aerosol generation.[1][2][3][4]
Skin Corrosion/Irritation Category 2Causes skin irritation. Prolonged contact must be avoided. Contaminated gloves and clothing must be removed and replaced immediately.[1][5][6][7]
Serious Eye Damage/Irritation Category 2 / 2ACauses serious eye irritation. Direct contact or vapor exposure could lead to significant injury, mandating the use of sealed eye protection.[1][5][6][7]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation. As a solid, dust inhalation is a primary concern, requiring handling within a certified chemical fume hood.[1][6][7][8][9]

The Core Protocol: Engineering Controls and Personal Protective Equipment

A multi-layered approach, beginning with engineering controls and supplemented by appropriate PPE, is essential for mitigating the risks identified above.

Primary Engineering Control: The Chemical Fume Hood

Causality: Pyridine derivatives can be volatile, and this compound, being a solid, can form fine, inhalable dust.[9][10] A certified chemical fume hood is non-negotiable as the primary containment strategy. It protects the user from inhaling dust or potential vapors and prevents the release of the chemical into the laboratory environment.

Operational Mandate:

  • All weighing, transferring, and handling of (5-Bromo-2-methylpyridin-3-yl)methanol must be performed within a chemical fume hood.

  • Ensure the fume hood has a recent certification and that the sash is kept at the lowest practical height.

  • Before beginning work, decontaminate the fume hood surface.

Personal Protective Equipment (PPE): A Barrier of Defense

The following PPE is mandatory for all personnel handling this compound. The selection is based on providing comprehensive protection against the anticipated hazards of skin, eye, and respiratory contact.

  • Eye and Face Protection:

    • What: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring solutions or handling larger quantities.

    • Why: Goggles provide a seal around the eyes to protect against dust particles and splashes from any direction.[1] Standard safety glasses do not offer sufficient protection.

  • Skin and Body Protection:

    • What: A flame-resistant laboratory coat, fully fastened, is required. Wear appropriate protective gloves, specifically nitrile or neoprene, not latex.[10] Ensure gloves have sufficient thickness and are inspected for defects before each use.

    • Why: The lab coat provides a removable barrier to protect personal clothing and skin from contamination. Nitrile and neoprene gloves offer robust protection against a wide array of chemicals, including pyridine-based compounds.[10]

  • Respiratory Protection:

    • What: Under normal conditions of use within a certified fume hood, a respirator is not typically required. However, if a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (conforming to EN 143) is necessary.[1][6]

    • Why: This provides a final line of defense against inhaling hazardous dust or vapors if primary engineering controls fail or are breached.

Safe Handling and PPE Workflow

The sequence of operations, from preparation to disposal, is as critical as the equipment itself. The following workflow ensures that safety protocols are integrated into the entire process.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Decontamination & Disposal Phase prep1 Verify Fume Hood Certification & Function prep2 Gather All Chemicals & Equipment prep1->prep2 prep3 Don Lab Coat & Safety Goggles prep2->prep3 prep4 Don Nitrile Gloves prep3->prep4 handle1 Weigh & Transfer Compound prep4->handle1 Begin Work handle2 Perform Chemical Reaction/Procedure handle3 Securely Close Primary Container clean1 Decontaminate Fume Hood Surfaces handle3->clean1 Work Complete clean2 Segregate & Label Hazardous Waste clean1->clean2 clean3 Remove Gloves Using Proper Technique clean2->clean3 clean4 Remove Goggles & Lab Coat clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Safe Handling & PPE Workflow for (5-Bromo-2-methylpyridin-3-yl)methanol.

Emergency Response Protocols

Even with meticulous planning, accidents can occur. Immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][10] Seek immediate medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] If the person is not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Decontamination and Waste Disposal

Proper disposal is the final step in the safe handling lifecycle of any hazardous chemical.

  • Decontamination: All surfaces and equipment that have come into contact with the compound should be decontaminated using a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Waste Disposal:

    • All solid waste contaminated with (5-Bromo-2-methylpyridin-3-yl)methanol (e.g., used gloves, weigh paper, contaminated paper towels) must be collected in a clearly labeled, sealed hazardous waste container.[12]

    • Unused or waste quantities of the compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.[5][12]

    • It may be possible to dissolve the material in a combustible solvent and dispose of it via a licensed chemical incinerator.[5] Always follow your institution's specific hazardous waste disposal procedures.

By integrating this expert-level understanding of hazard mitigation with a procedural, step-by-step approach, you can ensure a safe and effective research environment when working with (5-Bromo-2-methylpyridin-3-yl)methanol.

References

  • Handling Pyridine: Best Practices and Precautions . (2024, March 12). Post Apple Scientific. [Link]

  • Pyridine - SAFETY DATA SHEET . (2024, November 26). PENTA. [Link]

  • Pyridine, ACS - Safety Data Sheet . (2021, October 11). Columbus Chemical. [Link]

  • Hazard Summary for Pyridine . New Jersey Department of Health. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. [Link]

  • (5-Bromo-2-methylpyridin-3-yl)methanol Product Information . Acmec Biochemical. [Link]

  • Working with Hazardous Chemicals . Organic Syntheses. [Link]

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